1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKGHWNVMDYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368034 | |
| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288608-09-3 | |
| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a substituted pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis. The document outlines the prevalent synthetic methodology, presents key quantitative data, and includes detailed experimental protocols.
Introduction
This compound is a heterocyclic compound featuring a central pyrrole ring substituted with two methyl groups and a 4-iodophenyl group attached to the nitrogen atom. The pyrrole nucleus is a common scaffold in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer properties.[1] The presence of the iodophenyl moiety makes this compound a valuable intermediate for further functionalization via cross-coupling reactions, enabling the synthesis of more complex molecular architectures for drug discovery programs.[2]
The primary and most efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound, namely 2,5-hexanedione, with a primary amine, in this case, 4-iodoaniline.[5][6]
Synthesis via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles.[3] The reaction proceeds by the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring.[5]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups of the diketone. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, yields the final pyrrole product.[3]
Experimental Protocols
Several variations of the Paal-Knorr synthesis can be employed. Below are two detailed protocols based on different catalytic systems and reaction conditions.
Protocol 1: Metal-Organic Framework Catalyzed Synthesis under Solvent-Free Conditions
This method utilizes a reusable solid acid catalyst, MIL-53(Al), and sonication to promote the reaction under environmentally benign solvent-free conditions.[7]
-
Materials:
-
4-Iodoaniline (98%)
-
2,5-Hexanedione (≥99.5%)
-
MIL-53(Al) catalyst (5 mol%)
-
-
Procedure:
-
In a reaction vessel, combine 4-iodoaniline (1 mmol) and 2,5-hexanedione (1.2 mmol).
-
Add MIL-53(Al) (5 mol%) to the mixture.
-
Place the vessel in an ultrasonic bath and sonicate at a specified temperature (e.g., 60 °C) for the required time (typically 1-2 hours, monitor by TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Acetic Acid Catalyzed Synthesis
This is a more traditional approach using a weak acid catalyst and solvent.[8]
-
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 4-iodoaniline (1 equiv) in glacial acetic acid in a round-bottom flask.
-
Add 2,5-hexanedione (1.1 equiv) to the solution.
-
Heat the reaction mixture at reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and dry.
-
If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 288608-09-3 | [9][10][11] |
| Molecular Formula | C₁₂H₁₂IN | [9][11] |
| Appearance | White powder | [11] |
| Purity | ≥98% | [11] |
| Moisture Content | ≤0.50% | [11] |
| Impurity | ≤1% | [11] |
Table 2: Spectroscopic Data
| Data Type | Chemical Shift (δ) / m/z | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 7.78 (d, J = 8.5 Hz, 2H), 7.15 (d, J = 8.5 Hz, 2H), 5.91 (s, 2H), 2.02 (s, 6H) | [7] |
| ¹³C NMR (125 MHz, CDCl₃) | 139.1, 138.4, 130.6, 128.8, 106.5, 93.2, 13.0 | [7] |
Workflow and Applications
The synthesis of this compound is often a crucial step in a larger drug discovery workflow. The iodophenyl group serves as a versatile chemical handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Caption: A typical drug discovery workflow utilizing the title compound as a key intermediate.
Pyrrole-containing compounds have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer cell proliferation.[2] The inhibition of these kinases can disrupt downstream signaling pathways that promote tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a potential pyrrole-based drug.
Conclusion
The synthesis of this compound is readily achievable through the reliable Paal-Knorr reaction. The resulting compound is a valuable building block for medicinal chemistry, offering a scaffold that can be elaborated into diverse libraries of potential therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this and related heterocyclic structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound - C12H12IN | CSSB00000178926 [chem-space.com]
- 10. rndmate.com [rndmate.com]
- 11. This compound, CasNo.288608-09-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
An In-depth Technical Guide to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.
Chemical Identity and Properties
This compound is a substituted pyrrole derivative. The core structure consists of a five-membered aromatic pyrrole ring with methyl groups at positions 2 and 5, and a 4-iodophenyl group attached to the nitrogen atom.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Citation |
| Molecular Formula | C₁₂H₁₂IN | [1] |
| Molecular Weight | 297.13 g/mol | |
| CAS Number | 288608-09-3 | [1][2] |
| Appearance | White powder | [3] |
| Melting Point | Data not available for the 4-iodo isomer. The 3-iodo isomer has a melting point of 103-106 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Pyrrole and its simple derivatives are generally soluble in common organic solvents. | |
| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C. |
Synthesis
The primary method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (4-iodoaniline).
Experimental Protocol: MIL-53(Al) Catalyzed Paal-Knorr Synthesis
A mild and efficient method for the synthesis of this compound utilizes the metal-organic framework MIL-53(Al) as a catalyst under solvent-free sonication.
Materials:
-
4-iodoaniline
-
Hexane-2,5-dione
-
MIL-53(Al) catalyst
Procedure:
A mixture of 4-iodoaniline and hexane-2,5-dione is combined in the presence of a catalytic amount of MIL-53(Al). The reaction is carried out under solvent-free conditions with sonication. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Reaction Mechanism
The Paal-Knorr synthesis proceeds through a series of steps involving the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. The generally accepted mechanism is depicted below.[4][5][6]
Figure 1: Paal-Knorr synthesis mechanism.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Data Type | Key Peaks/Signals | Source/Citation |
| ¹H NMR | δ (ppm): 7.79 – 7.77 (m, 2H), 7.35 – 7.33 (m, 2H), 5.94 (s, 2H), 2.05 (s, 6H) | |
| ¹³C NMR | δ (ppm): 143.1, 133.1, 129.0, 128.5, 118.2, 111.5, 107.2, 13.1 | |
| GC-MS (EI) | m/z: 297 ([M]⁺) |
Reactivity and Potential Applications
The chemical structure of this compound suggests several avenues for further chemical modification and potential applications.
-
Cross-Coupling Reactions: The iodo-substituent on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of functional groups. This enables the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid polymerization.
-
Drug Discovery: Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The presence of the iodophenyl group allows for the potential development of radiolabeled analogs for imaging or therapeutic applications. While no specific biological activity has been reported for this compound, its structural similarity to other biologically active pyrrole derivatives makes it an interesting candidate for screening in various disease models.
Figure 2: General experimental workflow.
Conclusion
This compound is a readily accessible compound through the Paal-Knorr synthesis. Its chemical structure, featuring a reactive iodophenyl group and a pyrrole core, makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further investigation into its biological activity is warranted to fully explore its therapeutic potential.
References
- 1. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS 288608-09-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the compound 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS 288608-09-3). This N-aryl-2,5-dimethylpyrrole derivative is a valuable building block in medicinal chemistry, particularly in the development of novel antimycobacterial agents.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 288608-09-3 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₂IN | [1][2] |
| Molecular Weight | 297.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C, sealed in dry, dark place | [1] |
Synthesis Methodology
The primary route for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This robust and widely-used method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, hexane-2,5-dione and 4-iodoaniline, respectively. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from established procedures for the synthesis of similar N-aryl-2,5-dimethylpyrroles.
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
4-iodoaniline (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hexane-2,5-dione (1.0 equivalent) and 4-iodoaniline (1.0 equivalent).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford the purified this compound.
-
Dry the purified product under vacuum.
Paal-Knorr Synthesis Workflow
Characterization
The structural elucidation and purity assessment of the synthesized this compound are crucial. The following analytical techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring, the pyrrole ring protons, and the methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
Expected NMR Data (based on similar structures):
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrrole-CH | ~5.9 | ~105 |
| Pyrrole-C-CH₃ | - | ~128 |
| Pyrrole-CH₃ | ~2.0 | ~13 |
| Aromatic-CH (ortho to I) | ~7.7 (d) | ~138 |
| Aromatic-CH (meta to I) | ~7.0 (d) | ~129 |
| Aromatic-C-I | - | ~90 |
| Aromatic-C-N | - | ~140 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected MS Data:
| Technique | Ionization Mode | Expected [M]+ or [M+H]⁺ (m/z) |
| LC-MS | ESI+ | 298.0 |
| GC-MS | EI | 297.0 (M⁺) |
Purity Analysis
The purity of the final compound is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is generally expected for use in further research applications.[1]
Biological Context and Mechanism of Action
N-aryl-2,5-dimethylpyrrole derivatives have emerged as a promising class of antimycobacterial agents.[3] They are often designed as hybrids of the known antitubercular compounds BM212 and SQ109.[3]
The proposed mechanism of action for this class of compounds, including this compound, involves the inhibition of the essential mycobacterial transporter protein, MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are integral components of the mycobacterial cell wall.
The inhibition of MmpL3 is believed to occur through the dissipation of the proton motive force (PMF) across the mycobacterial cell membrane. This disruption of the electrochemical gradient effectively shuts down the energy supply for transport processes, including TMM export, leading to the inhibition of cell wall synthesis and ultimately, bacterial cell death.
Proposed Antimycobacterial Mechanism
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This document provides a comprehensive technical overview of the chemical compound 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, intended for researchers, scientists, and professionals in the field of drug development and materials science. It covers the compound's chemical identity, structure, synthesis, and potential applications based on available scientific data.
Chemical Identity and Physicochemical Properties
This compound is an N-arylpyrrole derivative. The presence of an iodine atom on the phenyl ring makes it a valuable intermediate for further chemical modifications, particularly in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and electronic materials. Its structural analogues, such as the bromo and chloro-derivatives, are recognized for their utility as building blocks in these fields[1].
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 288608-09-3 | [2][3] |
| Molecular Formula | C₁₂H₁₂IN | [2][3] |
| Molecular Weight | 297.13 g/mol | |
| Appearance | White powder | [3] |
| Purity | ≥ 98% | [3] |
| Storage | 2-8°C, sealed in dry, dark place |
Chemical Structure
The structure consists of a central 1H-pyrrole ring, substituted with methyl groups at positions 2 and 5. The nitrogen atom of the pyrrole ring is bonded to a phenyl group, which is substituted with an iodine atom at the para (4) position.
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
The most common and direct method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr condensation. This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-iodoaniline. A mild and efficient modern protocol utilizes a metal-organic framework (MOF) catalyst under solvent-free conditions.
Experimental Protocol: MIL-53(Al)-Catalyzed Paal-Knorr Synthesis [4]
This protocol is adapted from a reported efficient method for pyrrole synthesis.
-
Reactant Preparation: In a reaction vessel, combine 4-iodoaniline (1.0 mmol), hexane-2,5-dione (1.2 mmol), and the catalyst MIL-53(Al) (5 mol%).
-
Reaction Conditions: The mixture is subjected to sonication under solvent-free conditions at 80°C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is separated by filtration. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Caption: Workflow for the catalyzed synthesis of the target compound.
Table 2: Spectroscopic Characterization Data
| Data Type | Observed Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.80 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 5.90 (s, 2H), 2.03 (s, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 |
| GC-MS (EI, 70 eV) | m/z 297 ([M]⁺) |
Data adapted from Nguyen et al. for the specified compound[4].
Potential Applications in Research and Drug Development
While specific biological activity or signaling pathway modulation for this compound is not extensively documented in public literature, its structural class—N-arylpyrroles—is of significant interest in medicinal chemistry. The compound is noted for its use as an intermediate in the production of Active Pharmaceutical Ingredients (APIs)[3].
The broader family of pyrrole derivatives exhibits a vast range of biological activities, suggesting potential therapeutic avenues for new analogues derived from this compound. The iodo-substituent serves as a versatile chemical handle for creating libraries of new chemical entities through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Caption: Potential therapeutic applications of the N-arylpyrrole scaffold.
Key areas of documented activity for related pyrrole derivatives include:
-
Anticancer: Pyrrole derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR)[5][6][7].
-
Neuroprotection: Certain pyrrole-based compounds have shown promise in the context of neurodegenerative diseases like Alzheimer's by acting as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as exhibiting antioxidant properties[8][9].
-
Anti-ulcer: The discovery of TAK-438, a potassium-competitive acid blocker (P-CAB) with a pyrrole core, highlights the scaffold's utility in treating acid-related gastrointestinal diseases by inhibiting the H+,K+-ATPase proton pump[10].
-
Antibacterial: The pyrrole ring is a key component in several classes of antibacterial agents that target essential bacterial processes[11][12].
Given this context, this compound represents a valuable starting material for the synthesis and discovery of novel therapeutic agents across these and other disease areas. Its utility in materials science, particularly for developing organic semiconductors, is also an area of potential application, analogous to its bromo-derivative[1].
References
- 1. lookchem.com [lookchem.com]
- 2. chem-space.com [chem-space.com]
- 3. This compound, CasNo.288608-09-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. rsc.org [rsc.org]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Spectroscopic and Synthetic Profile of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and related fields where substituted pyrroles are of interest.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 500 | CDCl₃ | 7.79 – 7.77 | m | - | 2H, Ar-H |
| 7.35 – 7.33 | m | - | 2H, Ar-H | |||
| 5.94 | s | - | 2H, Pyrrole-H | |||
| 2.05 | s | - | 6H, 2x -CH₃ | |||
| ¹³C | 125 | CDCl₃ | 138.8 | - | - | Ar-C |
| 138.3 | - | - | Ar-C | |||
| 130.2 | - | - | Ar-C | |||
| 128.6 | - | - | Pyrrole-C | |||
| 106.2 | - | - | Pyrrole-C | |||
| 92.9 | - | - | Ar-C-I | |||
| 13.0 | - | - | -CH₃ |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Method | Ionization Energy (eV) | m/z | Interpretation |
| GC-MS | Electron Impact (EI) | 70 | 297 | [M]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis: Paal-Knorr Reaction
The synthesis of this compound is achieved via a Paal-Knorr condensation reaction between 4-iodoaniline and hexane-2,5-dione. A modern, efficient approach utilizes a metal-organic framework (MOF) catalyst under solvent-free conditions.
Materials:
-
4-iodoaniline
-
Hexane-2,5-dione (acetonylacetone)
-
MIL-53(Al) catalyst
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 4-iodoaniline (1.0 mmol), hexane-2,5-dione (1.2 mmol), and MIL-53(Al) (5 mol%).
-
Subject the mixture to ultrasonication at room temperature under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-2048.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Instrument: UV-Vis Spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
-
Analysis Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample solution.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the characterization of this compound.
Caption: Mechanism of the Paal-Knorr synthesis for this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of the title compound.
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, including its molecular formula and weight. Furthermore, it details a standard experimental protocol for its synthesis via the Paal-Knorr reaction, a cornerstone in pyrrole chemistry.
Core Compound Data
This compound is a substituted pyrrole derivative. The core structure consists of a central five-membered aromatic pyrrole ring, substituted at the nitrogen atom with a 4-iodophenyl group and at the 2 and 5 positions with methyl groups. This compound serves as a valuable building block in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂IN | [1] |
| Molecular Weight | 297.13 g/mol | |
| CAS Number | 288608-09-3 | [1][2] |
Synthesis of this compound
The synthesis of N-substituted pyrroles is most commonly achieved through the Paal-Knorr synthesis.[3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5] For the synthesis of this compound, the reactants are 2,5-hexanedione and 4-iodoaniline.
Logical Relationship of Synthesis
The following diagram illustrates the logical relationship between the reactants and the product in the Paal-Knorr synthesis of this compound.
Caption: Paal-Knorr Synthesis Reactants and Product.
Experimental Protocol: Paal-Knorr Synthesis
This protocol outlines the synthesis of this compound from 2,5-hexanedione and 4-iodoaniline.
Materials:
-
2,5-Hexanedione
-
4-Iodoaniline
-
Glacial Acetic Acid (or another suitable acid catalyst)
-
Ethanol (or another suitable solvent)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reactants: To the stirred solution, add 2,5-hexanedione (1.0 to 1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid. The reaction can often proceed under neutral or weakly acidic conditions.[4]
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient), to yield pure this compound.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Paal-Knorr synthesis of this compound.
Caption: Experimental Workflow for Paal-Knorr Synthesis.
References
An In-depth Technical Guide to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and emerging biological significance of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. While the specific historical discovery of this compound is not prominently documented in major chemical literature, its synthesis is a direct application of the classical Paal-Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since 1884. This document details a modern, efficient synthesis protocol, presents key analytical data, and explores the compound's potential in drug development, particularly in the context of recent studies on the antimycobacterial activity of related N-aryl-2,5-dimethylpyrroles. The inclusion of the iodine atom on the phenyl ring also presents opportunities for further synthetic modifications through cross-coupling reactions, enhancing its utility as a versatile intermediate.
Introduction and Historical Context
The pyrrole nucleus is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and functional materials. The synthesis of N-substituted pyrroles is of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, this compound (CAS Number: 288608-09-3), belongs to the class of N-aryl-2,5-dimethylpyrroles.
While a seminal publication detailing the first synthesis of this compound is not readily identifiable, its conceptual discovery is intrinsically linked to the Paal-Knorr pyrrole synthesis , first reported by Carl Paal and Ludwig Knorr in 1884. This robust and high-yielding reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The synthesis of this compound is a straightforward application of this classical reaction, utilizing 2,5-hexanedione and 4-iodoaniline as the precursors. Its formal registration with a CAS number suggests its synthesis and characterization in the more modern era of chemical documentation.
Synthesis
The primary and most efficient method for the synthesis of this compound is the Paal-Knorr reaction. A contemporary example of this synthesis utilizes a metal-organic framework (MOF) as a catalyst, highlighting modern advancements in this classical transformation.
Experimental Protocol: MIL-53(Al) Catalyzed Synthesis
A recent study outlines a mild and efficient method for the synthesis of various pyrroles, including the title compound, using MIL-53(Al) as a catalyst under solvent-free sonication.
Reactants:
-
4-iodoaniline (1 mmol)
-
2,5-hexanedione (1.2 mmol)
-
MIL-53(Al) catalyst (5 mol%)
Procedure:
-
A mixture of 4-iodoaniline, 2,5-hexanedione, and the MIL-53(Al) catalyst is subjected to sonication in a solvent-free environment.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification is achieved through appropriate techniques, such as column chromatography, to yield the pure this compound.
This method offers the advantages of mild reaction conditions, high efficiency, and the use of a recyclable catalyst.
Caption: Paal-Knorr synthesis of the target compound.
Physicochemical and Spectroscopic Data
The following tables summarize the known quantitative data for this compound.
Table 1: General Properties
| Property | Value |
| CAS Number | 288608-09-3 |
| Molecular Formula | C₁₂H₁₂IN |
| Molecular Weight | 297.14 g/mol |
| Appearance | White powder |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.72 (d, J = 8.5 Hz, 2H), 7.15 (d, J = 8.5 Hz, 2H), 5.90 (s, 2H), 2.03 (s, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 |
| GC-MS (EI, 70 eV) | m/z 297 ([M]⁺) |
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively reported, the broader class of N-aryl-2,5-dimethylpyrroles has recently emerged as a promising area of research in medicinal chemistry.
Antimycobacterial Activity
Recent studies have identified N-aryl-2,5-dimethylpyrroles as potential agents against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds are being investigated as hybrids of known antitubercular agents. The general structure-activity relationship (SAR) studies in this class of compounds suggest that substitutions on the N-aryl ring can significantly influence the antimycobacterial potency. The presence of a halogen, such as iodine, at the 4-position of the phenyl ring is a key structural feature that warrants further investigation for its contribution to the biological activity.
Intermediate for Further Synthesis
The iodo-substituent on the phenyl ring makes this compound a valuable intermediate for further chemical modifications. The iodine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of compounds for biological screening.
Caption: Synthetic utility of the target compound.
Conclusion
This compound, a compound readily accessible through the classical Paal-Knorr synthesis, represents a molecule of growing interest for the drug development community. While its own biological profile is yet to be fully elucidated, its structural similarity to recently identified antimycobacterial agents suggests it as a promising candidate for further investigation. Furthermore, its utility as a chemical intermediate for the synthesis of more complex molecules through cross-coupling reactions underscores its potential in the generation of novel compound libraries for broader biological screening. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this versatile pyrrole derivative.
An In-depth Technical Guide to the Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The primary and most efficient synthetic route to this compound is the Paal-Knorr pyrrole synthesis. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this method.
Core Synthesis Route: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and robust method for the formation of substituted pyrroles.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, the reaction between 2,5-hexanedione and 4-iodoaniline.[3][4] The reaction is typically facilitated by an acid catalyst and can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasonication.[2][5]
The fundamental starting materials for the synthesis of this compound are:
-
4-Iodoaniline: A commercially available aromatic amine.[5]
-
2,5-Hexanedione (Acetonylacetone): A 1,4-dicarbonyl compound that forms the pyrrole ring.
Experimental Protocols
Two detailed experimental protocols are provided below. The first is a general method adaptable for conventional heating, and the second is a specialized method employing a catalyst and solvent-free conditions with sonication, which has been shown to be highly efficient.
Protocol 1: General Acid-Catalyzed Synthesis
This protocol is a standard approach for the Paal-Knorr synthesis of N-substituted pyrroles.
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione
-
Ethanol (or Glacial Acetic Acid)
-
Catalyst (e.g., a catalytic amount of hydrochloric acid, p-toluenesulfonic acid, or a Lewis acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add 2,5-hexanedione (1.0 to 1.2 equivalents) to the solution.[5]
-
Add a catalytic amount of a suitable acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Protocol 2: MIL-53(Al) Catalyzed Solvent-Free Synthesis with Sonication
This modern and efficient method provides high yields under mild conditions.[5]
Materials:
-
4-Iodoaniline (assay 98%)[5]
-
2,5-Hexanedione (Acetonylacetone)
-
MIL-53(Al) catalyst
Procedure:
-
In a suitable reaction vessel, combine 4-iodoaniline (1.0 mmol) and 2,5-hexanedione (1.2 mmol).[5]
-
Add the MIL-53(Al) catalyst (5 mol%).[5]
-
Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Remove the catalyst by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Purity |
| 4-Iodoaniline | C₆H₆IN | 219.02 | Off-white to yellow solid | ≥98%[5] |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Colorless to yellowish liquid |
Table 2: Reaction Conditions and Yield for the Synthesis of this compound
| Method | Reactant Ratio (Aniline:Diketone) | Catalyst | Solvent | Conditions | Yield | Reference |
| Catalytic Sonication | 1:1.2 | MIL-53(Al) (5 mol%) | Solvent-free | Sonication, RT | 96% | [5] |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.79 – 7.77 (d, J = 8.0 Hz, 2H), 7.08 – 7.06 (d, J = 8.0 Hz, 2H), 5.90 (s, 2H), 2.03 (s, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 |
| GC-MS (EI, 70 eV) | m/z 297 ([M]⁺) |
Data obtained from a synthesis using MIL-53(Al) as a catalyst under solvent-free sonication.[5]
Diagrams
Signaling Pathway: Paal-Knorr Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Paal-Knorr synthesis of pyrroles.[3]
Caption: Paal-Knorr synthesis mechanism.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow.
References
physical and chemical properties of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. While this compound is a structurally interesting N-aryl pyrrole derivative, publicly available data on its specific biological activities and mechanisms of action are limited. This document summarizes the known physicochemical properties, provides detailed spectral data for its characterization, and outlines a general experimental protocol for its synthesis via the Paal-Knorr reaction. The absence of specific biological data in the current literature is a notable gap, suggesting an opportunity for further investigation into the potential pharmacological applications of this compound.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Analogues
| Property | This compound | 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | 2,5-dimethyl-1-phenyl-1H-pyrrole |
| CAS Number | 288608-09-3[1][2][3] | 5044-24-6 | 83-24-9 |
| Molecular Formula | C₁₂H₁₂IN[3] | C₁₂H₁₂BrN | C₁₂H₁₃N |
| Molecular Weight | 297.13 g/mol [3] | 250.13 g/mol | 171.24 g/mol |
| Appearance | White powder[3] | Powder | - |
| Melting Point | Not Reported | 75-77 °C | 51-52 °C |
| Boiling Point | Not Reported | 320.2 °C at 760 mmHg | 155-160 °C at 15 mmHg |
| Purity (Typical) | ≥ 98%[3] | - | - |
| Moisture Content (Typical) | ≤ 0.50%[3] | - | - |
| Impurity Level (Typical) | ≤ 1%[3] | - | - |
| Storage Conditions | 2-8°C, in a dark, dry, and tightly sealed container[3] | 2-8°C | - |
Spectral Data and Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
Table 2: Spectral Data for this compound
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.59 – 7.57 (d, J = 8.5 Hz, 2H), 7.47 – 7.44 (m, 2H), 5.92 (s, 2H), 1.97 (s, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 |
| GC-MS (EI, 70 eV) | m/z 297 ([M]⁺) |
Synthesis of this compound
The primary synthetic route to this compound is the Paal-Knorr synthesis, a well-established method for the formation of pyrrole rings.[1][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-iodoaniline.
General Experimental Protocol: Paal-Knorr Synthesis
This protocol is a generalized procedure based on established Paal-Knorr reactions for similar N-aryl pyrroles.[7]
Materials:
-
4-iodoaniline
-
2,5-hexanedione
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
-
Recrystallization solvent (e.g., 9:1 Methanol/Water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1.0 eq) and 2,5-hexanedione (1.0 to 1.2 eq).
-
Add a minimal amount of methanol to facilitate mixing.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).
-
Heat the reaction mixture to reflux for a specified time (typically 15-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a methanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Diagram 1: Paal-Knorr Synthesis of this compound
Caption: Paal-Knorr Synthesis Workflow.
Biological Activity and Potential Applications in Drug Development
A comprehensive search of the scientific literature and patent databases did not yield specific data on the biological activity, mechanism of action, or signaling pathways associated with this compound. The pyrrole motif is a common scaffold in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10][11][12][13][14][15][16][17][18] However, the specific contribution of the 4-iodophenyl substituent at the N-1 position and the 2,5-dimethyl groups on the pyrrole ring to any potential biological activity of this particular molecule has not been reported.
The lack of published biological data presents a significant opportunity for future research. Preliminary in vitro screening of this compound against various cancer cell lines, bacterial strains, and fungal pathogens could reveal potential therapeutic applications. Furthermore, enzyme inhibition assays could identify specific molecular targets.
Diagram 2: General Workflow for Biological Screening of a Novel Compound
Caption: Biological Screening Workflow.
Conclusion
This compound is a readily synthesizable compound with well-defined spectral characteristics. While its physical properties are not fully experimentally determined, they can be reasonably estimated from related structures. The most significant knowledge gap for this molecule is the absence of any reported biological activity. For researchers and professionals in drug development, this compound represents a novel chemical entity with unexplored potential. The established synthetic route allows for its preparation for initial biological screening, which could uncover valuable therapeutic properties and open new avenues for research and development. Further investigation into its biological effects is highly encouraged.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rndmate.com [rndmate.com]
- 3. This compound, CasNo.288608-09-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. jmcs.org.mx [jmcs.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CID 157951747 | C12H18N2 | CID 157951747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are designed to facilitate the synthesis of a diverse range of biaryl and heteroaryl-aryl structures, which are of significant interest in medicinal chemistry and materials science.[1][2]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[3][4] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[5] this compound serves as an excellent aryl iodide coupling partner, where the pyrrole moiety can influence the electronic properties and biological activity of the resulting coupled products.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic organoboron reagent is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
The following flowchart outlines the key steps in a typical Suzuki coupling experiment, from reaction setup to product isolation and purification.
Caption: A typical experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Paal-Knorr Synthesis of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr reaction. This pyrrole derivative is a valuable building block in medicinal chemistry and materials science. The Paal-Knorr synthesis is a classical and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1]
Reaction Principle and Mechanism
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-iodoaniline. The reaction is typically catalyzed by an acid.[2][3] The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]
Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized compound, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂IN | |
| Molecular Weight | 297.13 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 93-94 °C | [4] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.79–7.77 (m, 2H), 7.35–7.33 (m, 2H), 5.94 (s, 2H), 2.05 (s, 6H) | [4] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 | [4] |
Experimental Protocols
Two alternative protocols are provided for the synthesis of this compound. Protocol 1 describes a modern, solvent-free mechanochemical method, while Protocol 2 outlines a traditional solvent-based approach.
Protocol 1: Solvent-Free Mechanochemical Synthesis[5]
This method utilizes ball milling for an environmentally friendly and efficient reaction.
Materials:
-
4-Iodoaniline (592 mg, 2.7 mmol)
-
2,5-Hexanedione (308 mg, 2.7 mmol)
-
Citric acid (10 mol%)
-
Zirconia grinding jar (10 mL) with a zirconia ball (9 mm diameter)
-
Ball mill (e.g., Retsch MM400)
Procedure:
-
Place 4-iodoaniline, 2,5-hexanedione, and citric acid into the zirconia grinding jar containing one zirconia ball.
-
Secure the jar in the ball mill.
-
Mill the mixture at a frequency of 30 Hz for 15 minutes.
-
After milling, remove the solid product from the jar.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Protocol 2: Conventional Solvent-Based Synthesis
This protocol is adapted from general Paal-Knorr synthesis procedures.[5]
Materials:
-
4-Iodoaniline (2.19 g, 10 mmol)
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Glacial acetic acid (20 mL)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-iodoaniline in glacial acetic acid.
-
Add 2,5-hexanedione to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
References
Application Notes and Protocols for Suzuki Coupling of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate.[1] Aryl-substituted pyrroles are significant structural motifs present in a wide array of pharmaceuticals and biologically active natural products. The Suzuki coupling provides an efficient pathway for the synthesis of these valuable compounds.[2]
This document provides a detailed experimental procedure for the Suzuki coupling of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole with various arylboronic acids. The protocol is designed to be a reliable starting point for researchers in drug discovery and development, offering a method to generate a library of novel biaryl compounds based on the pyrrole scaffold.
General Reaction Scheme
The general reaction involves the palladium-catalyzed coupling of this compound with a generic arylboronic acid in the presence of a base and a suitable solvent system.
Scheme 1: Suzuki Coupling of this compound
Experimental Protocols
This section outlines a general and robust procedure for the Suzuki coupling reaction. The specific conditions may require optimization depending on the electronic and steric properties of the arylboronic acid used.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])[3][4][5] or Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])[2]
-
Base: Potassium carbonate (K₂CO₃)[3][4][5] or Cesium carbonate (Cs₂CO₃)[2]
-
Anhydrous solvent: 1,2-Dimethoxyethane (DME)[3][4][5] or a mixture of Dioxane and Water (e.g., 4:1)[2]
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle or oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
General Procedure
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3][4][5]
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., [Pd(dppf)Cl₂], 0.05 mmol, 5 mol%).[3][4][5]
-
Add the anhydrous solvent (e.g., 10 mL of DME).[3][4][5] If a dioxane/water mixture is used, degas the solvent mixture prior to addition.[2]
-
Reaction: The reaction mixture is then heated to 80-90 °C with vigorous stirring.[2][3][4][5]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids. The yields are hypothetical and serve as a guideline; actual yields may vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | [Pd(dppf)Cl₂] (5) | K₂CO₃ (2) | DME | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂] (5) | K₂CO₃ (2) | DME | 80 | 12 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | [Pd(PPh₃)₄] (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 75-85 |
| 4 | 3-Thiopheneboronic acid | [Pd(dppf)Cl₂] (5) | K₂CO₃ (2) | DME | 80 | 14 | 70-80[3][4] |
| 5 | 2-Naphthylboronic acid | [Pd(PPh₃)₄] (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 80-90 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: A flowchart of the experimental procedure for the Suzuki coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle)
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]
Applications of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a versatile building block in organic synthesis. The presence of an iodo-substituent on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials.
Overview of Applications
This compound is a key intermediate for the introduction of a 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl moiety into organic molecules. The electron-rich pyrrole ring and the reactive carbon-iodine bond make it a valuable precursor for creating diverse derivatives. The primary applications lie in palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Key applications include:
-
Suzuki-Miyaura Coupling: Formation of biaryl structures by coupling with boronic acids or esters.
-
Heck Reaction: Vinylation of the aryl iodide with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Formation of aryl alkynes by coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with primary or secondary amines.
These reactions provide access to a wide range of compounds with potential applications in drug discovery, as the pyrrole nucleus is a common scaffold in bioactive molecules.[1]
Experimental Protocols and Data
The following sections provide representative experimental protocols for the key applications of this compound. These protocols are based on established methodologies for similar aryl iodides and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.
Experimental Protocol:
A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 5 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to 80-100 °C with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 10 | 88 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate reactivity.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[2] It is a valuable tool for the synthesis of substituted alkenes.
Experimental Protocol:
In a reaction vessel, this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand like P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (1.5 mmol) are combined in a suitable solvent like DMF or acetonitrile (5 mL). The vessel is sealed and the mixture is heated to 80-120 °C. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Data for Heck Reaction of this compound with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 82 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 120 | 24 | 65 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMA | 110 | 20 | 70 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate reactivity.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as THF or DMF (5 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Table 3: Representative Data for Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 60 | 10 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 78 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate reactivity.
Sonogashira Coupling Logical Relationship
Caption: Logical flow of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is a powerful tool for the synthesis of arylamines from aryl halides and amines.
Experimental Protocol:
An oven-dried reaction tube is charged with this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas. A dry, degassed solvent like toluene or dioxane (5 mL) is added, and the mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Table 4: Representative Data for Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 90 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 75 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate reactivity.
Buchwald-Hartwig Amination Signaling Pathway
Caption: Simplified pathway of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient synthesis of a wide array of complex molecules. The protocols and data provided herein serve as a guide for researchers in the fields of medicinal chemistry and materials science to explore the full potential of this compound in their synthetic endeavors. The ability to readily form new carbon-carbon and carbon-nitrogen bonds makes it an indispensable tool for the development of novel compounds with diverse applications.
References
Application Notes and Protocols: 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a versatile building block in medicinal chemistry. This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents, leveraging the established pharmacological importance of the pyrrole nucleus and the reactivity of the aryl iodide moiety for carbon-carbon and carbon-heteroatom bond formation.
Introduction to this compound
This compound (CAS No. 288608-09-3) is a bifunctional molecule featuring a 2,5-dimethylpyrrole core and a para-substituted iodophenyl group. The pyrrole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The 4-iodophenyl substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse chemical functionalities to construct complex molecular architectures.[5][6][7]
Chemical Properties:
-
Molecular Formula: C12H12IN
-
Appearance: White powder[8]
-
Purity: Typically ≥98%[8]
-
Storage: Store in a tightly closed container in a cool, dry place.[8]
Synthetic Protocols
A mild and efficient synthesis of this compound can be achieved via a Paal-Knorr pyrrole synthesis catalyzed by a metal-organic framework (MOF), such as MIL-53(Al), under solvent-free sonication conditions.[9] This method offers advantages in terms of high yields, mild reaction conditions, and catalyst recyclability.
Experimental Protocol:
-
To a 25 mL round-bottom flask, add 4-iodoaniline (1.0 mmol, 219 mg) and hexane-2,5-dione (1.2 mmol, 137 mg, 0.14 mL).
-
Add MIL-53(Al) catalyst (5 mol%, 21 mg).
-
Place the flask in an ultrasonic bath and sonicate at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Upon completion of the reaction (typically 2-3 hours), add ethyl acetate (10 mL) to the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
The 4-iodophenyl moiety of the title compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of biaryl linkages prevalent in many kinase inhibitors and other therapeutic agents.
Experimental Protocol for Synthesis of a Hypothetical Biaryl Derivative:
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 297 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).
-
Add a degassed mixture of THF/H₂O (4:1, 10 mL).
-
Heat the reaction mixture to reflux (approximately 70 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application in Drug Discovery: Hypothetical Case Study - Development of COX-2 Inhibitors
The pyrrole scaffold is a known constituent of compounds with anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[3][10] The following section outlines a hypothetical workflow for developing novel COX-2 inhibitors using this compound as a starting material.
The objective is to synthesize a library of compounds based on the 1-(phenyl)-2,5-dimethyl-1H-pyrrole core, where the pendant phenyl ring, introduced via Suzuki coupling, is varied to optimize potency and selectivity for COX-2 over COX-1. This approach aims to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Synthetic and screening workflow for novel COX-2 inhibitors.
The following table presents hypothetical in vitro data for a series of synthesized analogs.
| Compound ID | R-Group on Phenyl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | 15.2 | 1.8 | 8.4 |
| 1b | 4-F | 12.5 | 0.9 | 13.9 |
| 1c | 4-Cl | 18.9 | 1.1 | 17.2 |
| 1d | 4-CH₃ | 25.1 | 2.5 | 10.0 |
| 1e | 4-OCH₃ | 30.5 | 3.1 | 9.8 |
| 1f | 4-SO₂NH₂ | >50 | 0.08 | >625 |
| Celecoxib | (Reference) | 15.0 | 0.05 | 300 |
Compounds derived from this compound could potentially inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by a hypothetical pyrrole derivative.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its aryl iodide handle in robust cross-coupling reactions allow for the creation of diverse molecular libraries. The inherent pharmacological relevance of the pyrrole core makes this compound an attractive starting point for the development of novel therapeutics targeting a range of diseases. The provided protocols and hypothetical data illustrate a clear path from synthesis to screening for researchers engaged in the discovery of new chemical entities.
References
- 1. scispace.com [scispace.com]
- 2. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. This compound, CasNo.288608-09-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 9. rsc.org [rsc.org]
- 10. iris.unina.it [iris.unina.it]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl and other coupled compounds utilizing 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a versatile building block. The methodologies described herein leverage well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature on the cross-coupling reactions of this compound is limited, the following protocols are based on established methods for similar aryl iodides and are expected to provide good to excellent yields.
Synthesis of Starting Material: this compound
The starting material can be readily synthesized via the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-iodoaniline. The reaction can be performed under neutral or weakly acidic conditions.
Experimental Protocol: Paal-Knorr Synthesis
-
To a round-bottom flask, add:
-
4-Iodoaniline (1.0 equiv.)
-
2,5-Hexanedione (1.1 equiv.)
-
Glacial acetic acid (as solvent and catalyst)
-
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Workflow for Cross-Coupling Reactions
The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling reactions of this compound to generate a variety of biaryl and other coupled products.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of a wide range of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, or DMF)
-
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Application Note 2: Heck Reaction for Alkenylation
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, which are valuable intermediates in organic synthesis.
Experimental Protocol: Heck Reaction
-
To a sealable reaction tube, add:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Styrene, Acrylate, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C).
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data (Representative)
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 18 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ (2) | K₂CO₃ | Acetonitrile | 100 | 24 | 75-90 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | Et₃N | DMF | 140 | 24 | 60-75 |
Application Note 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a reliable method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, combine:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DIPEA, as solvent and base)
-
Co-solvent (e.g., THF, DMF, if needed)
-
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data (Representative)
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 50 | 6 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | 5 | DIPEA | DMF | 60 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | 3 | Et₃N | THF | RT | 12 | 90-98 |
Application Note 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[1][2][3]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add to a reaction vial:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Seal the vial and heat the reaction mixture to the indicated temperature (typically 80-110 °C).
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Quantitative Data (Representative)
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu | Toluene | 100 | 16 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 20 | 75-90 |
| 3 | n-Butylamine | Pd₂(dba)₃/SPhos (1/2) | NaOt-Bu | Toluene | 80 | 12 | 70-85 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Suzuki Reactions with 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalyst systems applicable to the Suzuki-Miyaura cross-coupling reaction of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The synthesis of biaryl compounds derived from this substrate is of significant interest in medicinal chemistry and materials science. While direct literature precedents for this specific substrate are limited, this guide consolidates effective catalyst systems and protocols from analogous Suzuki reactions involving structurally similar aryl iodides bearing heterocyclic moieties. The provided information serves as a robust starting point for reaction optimization.
Introduction to Suzuki Coupling with Heterocyclic Aryl Halides
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] For substrates like this compound, the electron-rich nature of the pyrrole ring can influence the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[2][3] The high reactivity of the carbon-iodine bond generally allows for milder reaction conditions compared to other aryl halides.
Recommended Catalyst Systems
Based on successful Suzuki couplings of similar aryl iodides, a variety of palladium catalysts and ligands can be employed. The selection of the optimal system is often substrate-dependent and may require screening.
Palladium Pre-catalysts:
-
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for the coupling of aryl iodides.[2]
-
Palladium(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are stable pre-catalysts that are reduced in situ to the active Pd(0) species.[4][5][6] Another effective pre-catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[5][6]
Phosphine Ligands:
The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For substrates that may be challenging, bulky and electron-rich phosphine ligands can significantly improve reaction efficiency.
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Buchwald Ligands: Ligands such as XPhos and SPhos are known to be highly effective for a broad range of Suzuki couplings, including those with heteroaromatic substrates.[3]
-
Ferrocenyl Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust ligand that often provides good results.[5][6]
Summary of Reaction Conditions
The following tables summarize typical reaction conditions that have proven effective for the Suzuki coupling of aryl iodides containing heterocyclic components. These serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yields (for analogous systems) |
| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | 80 - 110 | Good to Excellent |
| Pd(OAc)₂ / XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Room Temp. - 100 | Excellent |
| Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Room Temp. - 100 | Excellent |
| PdCl₂(dppf) | K₂CO₃, K₃PO₄ | DME/H₂O, DMF | 80 - 120 | Good to Excellent |
Table 1: Overview of Common Catalyst Systems and Conditions.
| Parameter | Recommendation | Notes |
| Palladium Loading | 1-5 mol% | Higher loadings may be necessary for challenging couplings, but lower loadings are desirable for process efficiency. |
| Ligand Loading | 1.1 - 1.5 equivalents relative to Palladium | The optimal ligand-to-metal ratio can vary. |
| Base | 2-3 equivalents | Inorganic bases are essential for the transmetalation step. Carbonates and phosphates are common choices.[2][3] |
| Solvent Ratio | 3:1 to 5:1 (Organic : Aqueous) | The presence of water is often crucial for dissolving the inorganic base.[3] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: General Reaction Parameters for Optimization.
Experimental Protocols
The following are detailed protocols for performing the Suzuki coupling reaction with this compound, based on established procedures for similar substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and synthesis, microwave irradiation can be employed.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water (degassed)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).
-
Add Pd(dppf)Cl₂ (2-5 mol%).
-
Add the degassed solvent system (e.g., a 3:1 mixture of DME and water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for optimizing the Suzuki coupling reaction.
References
- 1. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects in the Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvent effects on the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr reaction. Detailed protocols and comparative data are presented to aid in the optimization of this important synthetic transformation.
Introduction
The Paal-Knorr synthesis is a fundamental and widely employed method for the preparation of substituted pyrroles, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-iodoaniline. The choice of solvent can significantly influence the reaction rate, yield, and purity of the final product. This document explores the impact of various solvents on the synthesis of this compound and provides optimized experimental protocols.
Reaction Mechanism
The Paal-Knorr pyrrole synthesis proceeds through the nucleophilic attack of the primary amine on the carbonyl groups of the 1,4-dicarbonyl compound. The generally accepted mechanism involves the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][3][4][5] The cyclization step is often the rate-determining step of the reaction.[4][5]
Influence of Solvents: A Comparative Analysis
The selection of a suitable solvent is critical for the efficient synthesis of this compound. Solvents can affect the solubility of reactants, the stability of intermediates and transition states, and the overall reaction kinetics. A summary of the effects of different solvents on this Paal-Knorr reaction is presented below.
| Solvent/Condition | Catalyst | Reaction Time | Yield (%) | Purity | Notes |
| Solvent-Free | MIL-53(Al) (5 mol%) | Not Specified | 96 | High | Environmentally friendly, high yielding. |
| Dichloromethane | MIL-53(Al) (5 mol%) | Not Specified | 85 | Good | Common organic solvent, good yield. |
| Tetrahydrofuran | MIL-53(Al) (5 mol%) | Not Specified | 79 | Good | Aprotic solvent, moderate yield. |
| Ethanol | MIL-53(Al) (5 mol%) | Not Specified | 77 | Good | Protic solvent, moderate yield. |
| n-Butanol | MIL-53(Al) (5 mol%) | Not Specified | 75 | Good | Higher boiling protic solvent, moderate yield. |
| Water | β-cyclodextrin | Not Specified | Moderate to Good | Good | Green solvent, requires a phase-transfer catalyst. Electron-rich anilines generally give higher yields. |
| Choline Chloride/Urea (DES) | None | 12-24 h | 56-99 | Good | Deep eutectic solvent acts as both solvent and catalyst.[6][7] |
| Ionic Liquid ([BMIm]BF4) | None | Room Temp | Good | Good | Can proceed at room temperature without an additional acid catalyst.[8] |
Note: The data presented is a compilation from various sources and similar reactions. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Researchers should optimize these conditions based on their specific requirements and available resources.
Protocol 1: Conventional Heating in a Protic Solvent (Ethanol)
Materials:
-
4-Iodoaniline (1.0 equiv)
-
2,5-Hexanedione (1.05 equiv)
-
Ethanol (5-10 mL per mmol of aniline)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 equiv)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline, ethanol, and glacial acetic acid.
-
Stir the mixture until the aniline is completely dissolved.
-
Add 2,5-hexanedione to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst
Materials:
-
4-Iodoaniline (1.0 equiv)
-
2,5-Hexanedione (1.05 equiv)
-
MIL-53(Al) or another suitable solid acid catalyst (e.g., Montmorillonite K-10) (5-10 mol%)
-
Mortar and pestle
-
Dichloromethane or Ethyl Acetate for extraction
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a mortar, grind together 4-iodoaniline, 2,5-hexanedione, and the solid acid catalyst until a homogeneous paste is formed.
-
Transfer the mixture to a reaction vial.
-
Heat the mixture at a predetermined temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane or ethyl acetate and filter to remove the catalyst.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
To better understand the experimental workflow and the factors influencing the synthesis, the following diagrams are provided.
Caption: A generalized experimental workflow for the Paal-Knorr synthesis.
Caption: The influence of solvent properties on reaction outcomes.
Conclusion
The synthesis of this compound can be effectively achieved through the Paal-Knorr reaction under various conditions. The choice of solvent plays a crucial role in determining the efficiency of the reaction. While traditional organic solvents provide good yields, solvent-free conditions and green alternatives such as water, deep eutectic solvents, and ionic liquids offer environmentally benign and often high-yielding routes. The provided protocols and data serve as a valuable guide for researchers to select and optimize the reaction conditions for their specific needs in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Purification of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is an aryl-substituted pyrrole derivative of interest in medicinal chemistry and materials science. Its synthesis is typically achieved through the Paal-Knorr condensation reaction. This document provides a detailed protocol for the purification of this compound, primarily using column chromatography, a standard and effective method for isolating compounds of this class. The protocol is designed to yield a high-purity product suitable for further research and development applications.
Synthesis Overview: Paal-Knorr Reaction
The synthesis of this compound is commonly performed via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, hexane-2,5-dione is reacted with 4-iodoaniline.
Experimental Protocols
Purification by Column Chromatography
This protocol outlines the purification of crude this compound obtained from the synthesis step.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Alternatively, for less soluble samples, perform a dry-loading technique by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed. Drain the excess hexane until the solvent level is just above the silica surface.
-
-
Loading the Sample:
-
Carefully apply the dissolved crude sample or the silica gel with the adsorbed product to the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is a step-wise increase from 0% to 10% ethyl acetate in hexane. The optimal gradient may need to be determined by preliminary TLC analysis.
-
Monitor the separation of compounds by collecting fractions and analyzing them using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under a high-vacuum pump to remove any residual solvent. The final product should be a white powder[1].
-
Recrystallization (Optional)
For obtaining highly crystalline material or for further purification, recrystallization can be performed.
Materials:
-
Purified this compound
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane)
Procedure:
-
Dissolve the compound in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool down slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by placing the solution in a refrigerator or ice bath.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Characterization Data for this compound
| Parameter | Value | Reference |
| Appearance | White powder | |
| Molecular Formula | C₁₂H₁₂IN | |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.78 (d, J = 8.5 Hz, 2H), 7.03 (d, J = 8.5 Hz, 2H), 5.90 (s, 2H), 2.03 (s, 6H) | [2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 | [2] |
| GC-MS (EI, 70 eV) | m/z 297 ([M]⁺) | [2] |
| Purity (Typical) | >98% |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the synthesis to the final purified product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Paal-Knorr Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?
Low yields in the Paal-Knorr synthesis can stem from several factors:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups, such as 4-iodoaniline, can be less nucleophilic, leading to slower reaction rates.[1][2][3]
-
Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis may require harsh conditions like prolonged heating in strong acid, which might not be optimal and can lead to degradation of sensitive substrates.[1][4][5]
-
Suboptimal Catalyst Choice: The type and amount of acid catalyst are crucial. Excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2][6]
-
Presence of Water: Excess water in the reaction mixture can hinder the final dehydration step under certain conditions.[1]
Solutions to Improve Yield:
| Parameter | Recommendation | Rationale |
| Catalyst | Use milder Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃).[4][6] Consider heterogeneous catalysts like silica sulfuric acid for easier workup and potential for milder conditions.[5] | To avoid degradation of starting materials and products, and to minimize side reactions like furan formation.[2][7] |
| Temperature | Gradually increase the temperature if the reaction is sluggish at room temperature. Consider using microwave-assisted synthesis to significantly reduce reaction times and potentially improve yields under milder conditions.[6] | Higher temperatures can increase reaction rates, but must be optimized to prevent polymerization or degradation.[2] |
| Solvent | Solvent-free conditions have proven effective and offer environmental benefits.[6] For solvent-based reactions, ethanol or methanol are common choices.[1][8] | The choice of solvent can influence reaction rates and yields.[6] |
| Reactant Ratio | Using a slight excess of the amine (4-iodoaniline) may help drive the reaction to completion.[2] | To ensure the complete conversion of the limiting 1,4-dicarbonyl compound. |
Q2: I am observing a significant amount of a byproduct. What is it likely to be and how can I prevent its formation?
The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan, formed from the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound (2,5-hexanedione).[1][2][3]
Strategies to Minimize Furan Formation:
-
Control Acidity: Maintain a weakly acidic medium (pH > 3).[2][6] Strong acids favor the formation of the furan byproduct.[1]
-
Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired pyrrole formation over the competing furan synthesis.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of the furan side reaction.[2]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I avoid it?
The formation of dark, tarry substances often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by excessively high temperatures or highly acidic conditions.[2][7]
Mitigation Strategies:
-
Lower the Reaction Temperature: Optimize the temperature to be high enough for the reaction to proceed but low enough to avoid polymerization.
-
Use a Milder Catalyst: Switch to a milder acid catalyst or consider neutral reaction conditions if possible.[2]
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The reaction proceeds via the following steps:
-
Nucleophilic attack of the primary amine (4-iodoaniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal.[1][9]
-
Intramolecular cyclization, where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. This is often the rate-determining step.[4][9]
-
Dehydration of this intermediate to yield the aromatic pyrrole ring.[1][9]
Q2: What are some recommended purification methods for this compound?
-
Column Chromatography: Purification of the crude product by silica gel column chromatography is a common and effective method.[1][9] A solvent system such as hexane/ethyl acetate can be used for elution.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be employed to obtain a pure product.[1][8]
-
Workup Procedure: A typical workup involves partitioning the reaction mixture between water and an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over a drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.[1][7][9]
Q3: Can I use microwave irradiation for this synthesis?
Yes, microwave-assisted synthesis is a highly effective technique for the Paal-Knorr reaction.[6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[7][8]
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
-
Materials:
-
4-iodoaniline (1.0 eq)
-
2,5-hexanedione (1.0-1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol or methanol as solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline in the chosen solvent.
-
Add 2,5-hexanedione and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][7]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
-
Protocol 2: Microwave-Assisted Synthesis of this compound
-
Materials:
-
4-iodoaniline (3.0 eq)
-
2,5-hexanedione (1.0 eq)
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
In a microwave vial, add a solution of 2,5-hexanedione in ethanol.[1][9]
-
Add glacial acetic acid and 4-iodoaniline to the vial.[1][9]
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-15 minutes).[1][8]
-
After the reaction is complete, cool the vial to room temperature.[8]
-
Perform an appropriate workup procedure as described in the conventional method, followed by purification.[8]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Paal-Knorr synthesis of N-aryl pyrroles, which can be used as a starting point for optimizing the synthesis of this compound.
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Conventional | HCl (catalytic) | Methanol | Reflux | 15-30 min | Good | [1][8] |
| Conventional | Acetic Acid | Ethanol | Reflux | 2 h | 72% | [10] |
| Microwave | Acetic Acid | Ethanol | 80 °C | Not specified | Good | [1][9] |
| Solvent-free | Iodine (10 mol%) | None | Not specified | Not specified | Good | [2] |
| Heterogeneous | Silica Sulfuric Acid | None | Room Temp. | 3 min | up to 98% | [5] |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and optimization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Coupling of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling of this compound?
A1: The most critical parameters for this reaction are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. It is also crucial to ensure anaerobic (oxygen-free) conditions, as oxygen can lead to catalyst deactivation and unwanted side reactions, such as the homocoupling of the boronic acid.[1]
Q2: I am observing low to no product formation. What are the likely causes?
A2: Low or no product formation can stem from several issues:
-
Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to oxygen or impurities in the reagents or solvents.[2] Using a pre-catalyst or ensuring rigorous degassing of the reaction mixture can mitigate this.[2][3]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and interdependent.[4] For instance, a weak base may not be sufficient to activate the boronic acid for transmetalation.[5]
-
Protodeboronation of the Boronic Acid: The boronic acid partner can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[6]
-
Steric Hindrance: While this compound itself is not exceptionally bulky at the reaction site, a sterically hindered boronic acid partner could slow down the reaction.[2]
Q3: What are common side reactions, and how can I minimize them?
A3: Common side reactions in this Suzuki coupling include:
-
Homocoupling of the Boronic Acid: This is often promoted by the presence of oxygen and results in a biaryl product derived from two boronic acid molecules.[1] Rigorous degassing of the reaction mixture is the primary way to prevent this.
-
Dehalogenation of the Aryl Iodide: The iodine atom on this compound can be replaced by a hydrogen atom. This can sometimes be addressed by changing the solvent or using a milder base.
-
Protodeboronation: As mentioned, this is the loss of the boronic acid group from the coupling partner. Using anhydrous conditions or specific types of boronic esters (e.g., MIDA boronates) can reduce this side reaction.[7]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
If you are experiencing low yields, consider the following optimization strategies, presented in a logical workflow.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps and Recommendations:
| Parameter | Recommended Action | Rationale |
| Catalyst & Ligand | If using Pd(PPh₃)₄, consider switching to a more robust catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst like XPhos Pd G3.[2][8] | Aryl iodides are generally reactive, but catalyst choice is crucial for efficiency.[9][10] Buchwald-type ligands can accelerate the oxidative addition step and improve catalyst stability.[11] |
| Base | Screen a variety of bases. Start with a common base like K₂CO₃ or Cs₂CO₃. If issues persist, consider K₃PO₄.[8][12] | The base is essential for activating the boronic acid.[5] The optimal base often depends on the solvent and specific substrates.[8] |
| Solvent | A mixture of an organic solvent and water is common. Dioxane/water or DME/water (e.g., 4:1 ratio) are good starting points.[8][13] If solubility is an issue, consider anhydrous solvents like THF or DME.[2][4] | The solvent affects the solubility of reagents and the efficacy of the base. Aqueous conditions are common, but anhydrous conditions can prevent protodeboronation.[6][7] |
| Temperature | Start at a moderate temperature (e.g., 80-90 °C).[12][13] If the reaction is sluggish, a higher temperature may be required, but be mindful of potential decomposition. | Higher temperatures can increase reaction rates but may also promote side reactions.[14] |
| Boronic Acid | Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). Ensure the boronic acid is pure and has not degraded during storage. | A slight excess can help drive the reaction to completion. Boronic acids can be prone to degradation.[7] |
Issue 2: Presence of Homocoupled Boronic Acid Byproduct
The formation of a biaryl byproduct from the boronic acid is a common issue.
Caption: Troubleshooting workflow for boronic acid homocoupling.
Troubleshooting Steps and Recommendations:
| Parameter | Recommended Action | Rationale |
| Anaerobic Conditions | Ensure the reaction mixture is thoroughly degassed. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 15-30 minutes).[3] | Oxygen can promote the homocoupling of boronic acids.[1] Maintaining an inert atmosphere throughout the reaction is critical. |
| Catalyst Loading | Use the lowest effective catalyst loading (typically 1-5 mol%).[8] | High catalyst concentrations can sometimes lead to an increase in side reactions. |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Caption: General experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]
-
Base (e.g., K₂CO₃, 2.0 equiv)[16]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)[13]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Example Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for Suzuki couplings of similar aryl iodide and heteroaryl substrates, which can serve as a baseline for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 84-92 | 5-bromo-1-ethyl-1H-indazole[12] |
| Pd(OAc)₂ (20) | sSPhos (40) | K₂CO₃ | Acetonitrile/H₂O | 37 | 28 | 86-94 | DNA-conjugated aryl iodide[14][17] |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | - | Good | SEM-protected 4-bromopyrrole[13] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol | Reflux | 24 | 90 | 4-iodo-β-carboline derivative[18] |
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. It provides troubleshooting for common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? The most prevalent and straightforward method is the Paal-Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-iodoaniline.[1][2] The reaction is typically facilitated by an acid catalyst.[2]
Q2: What is the primary side reaction to be aware of during this synthesis? The most common side reaction is the formation of a furan byproduct.[4] This occurs when the 1,4-dicarbonyl compound (2,5-hexanedione) undergoes acid-catalyzed cyclization and dehydration before it can react with the amine (4-iodoaniline).[4] This side reaction is particularly favored at a low pH (less than 3).[1][4]
Q3: Can polymerization occur during the reaction? Yes, the formation of dark, tarry substances is often indicative of the polymerization of the starting materials or the pyrrole product itself.[4] This is typically promoted by excessively high temperatures or highly acidic conditions.[4]
Q4: What are the recommended purification techniques for the final product? The purification method depends on the physical properties of the synthesized pyrrole. Common techniques include:
-
Crystallization: For solid pyrroles like this compound, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) is often effective.[4][5]
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying the product if it is difficult to crystallize.[4]
-
Aqueous Workup: An initial extraction or washing step with water is typically performed to neutralize the acid catalyst and remove any water-soluble impurities before further purification.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Pyrrole
-
Question: My reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?
-
Answer: Several factors can contribute to low yields:
-
Insufficiently Acidic/Basic Conditions: The Paal-Knorr reaction is sensitive to pH. While acidic conditions are typically required, a pH below 3 can favor the formation of furan byproducts.[1][4] Conversely, neutral or weakly basic conditions, while minimizing furan formation, may slow down the reaction rate.[4]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic and react more slowly.[4] While 4-iodoaniline is generally reactive enough, steric hindrance on either the amine or the diketone can also impede the reaction.[4]
-
Inadequate Temperature or Reaction Time: The reaction may require heating to proceed at a reasonable rate. Insufficient temperature or a short reaction time can lead to incomplete conversion.[4]
-
Issue 2: Significant Byproduct Formation
-
Question: I am observing a significant amount of a major byproduct in my crude product analysis (e.g., TLC, NMR). What is it likely to be and how can I minimize it?
-
Answer: The most probable byproduct is the corresponding furan, 2,5-dimethylfuran, formed from the self-condensation of 2,5-hexanedione.[4] To minimize its formation:
Issue 3: Formation of a Dark, Tarry Mixture
-
Question: My reaction mixture has turned into a dark, intractable tar that is difficult to work up and purify. What is the cause and how can I prevent it?
-
Answer: The formation of a dark, tarry material suggests that polymerization of the starting materials or the pyrrole product has occurred.[4] This is often caused by:
-
Excessively High Temperatures: Overheating the reaction can lead to degradation and polymerization.[4]
-
Highly Acidic Conditions: Strong acids can also promote unwanted polymerization side reactions.[4]
-
Prevention: To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or even running the reaction under neutral conditions.[4]
-
Data Presentation
Table 1: Comparison of Various Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Hydrochloric Acid (catalytic) | Methanol | Reflux | 15-30 min | High |
| p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | 80 | 1 h | 83 |
| Iodine (I₂) | Solvent-free | 60 | 5 min | 98 |
| Bismuth Nitrate (Bi(NO₃)₃) | Dichloromethane | 25 | 10 h | 96 |
| None | Water | 100 | 15 min | 96 |
| Graphene Oxide | Ethanol | 78 | 4 h | 95 |
Note: Yields are for specific examples cited in the literature and may vary depending on the specific substrates used.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from general Paal-Knorr synthesis procedures.
Materials:
-
4-iodoaniline
-
2,5-hexanedione
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (1.0 equivalent) in glacial acetic acid.
-
Add 2,5-hexanedione (1.0 to 1.1 equivalents) to the solution.[5]
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically when the starting material spots on the TLC plate have disappeared), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water and stir until a precipitate forms.[5]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.[5]
-
Dry the crude product.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure this compound.[5]
Visualizations
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
References
Technical Support Center: Purification of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Crude product is a dark oil or tar | The Paal-Knorr synthesis, a common route to this compound, can produce polymeric byproducts and other colored impurities, especially under acidic conditions or upon exposure to air. | - Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent air oxidation. - Column Chromatography: Proceed with column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane is often effective. - Activated Carbon: A small amount of activated carbon can be used to remove some colored impurities, but use with caution as it may adsorb the desired product. |
| Low yield after column chromatography | - The compound may be partially retained on the silica gel. - The chosen solvent system may not be optimal for elution. | - TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. - Deactivate Silica: If the compound is sensitive to the acidic nature of silica, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). - Solvent Polarity: Ensure the eluting solvent is polar enough to move the product off the column. |
| Persistent impurities after chromatography | - Co-eluting impurities with similar polarity to the product. - Unreacted starting materials (4-iodoaniline and 2,5-hexanedione). | - Optimize Chromatography: Try a different solvent system for column chromatography. For instance, a mixture of hexanes and dichloromethane or toluene and ethyl acetate might provide better separation. - Recrystallization: After column chromatography, recrystallization can be a powerful technique to remove closely related impurities. |
| Difficulty in inducing crystallization | - The compound may be an oil at room temperature. - The chosen recrystallization solvent is not suitable. | - Solvent Screening: Experiment with different solvents or solvent pairs. Good single solvents to try include isopropanol, ethanol, or methanol. For solvent pairs, consider dissolving the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity is observed. - Seeding: If a small amount of pure, solid material is available, use it to seed the supersaturated solution. - Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. - Low Temperature: Cool the solution slowly to a low temperature (e.g., in a refrigerator or freezer) to promote crystal growth. |
| Product decomposes during purification | Pyrroles can be sensitive to acid and light, and can oxidize. | - Avoid Strong Acids: Use neutral or slightly basic conditions during workup and purification. - Protect from Light: Wrap flasks and columns in aluminum foil to protect the compound from light. - Degas Solvents: Use solvents that have been degassed to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white or pale yellow solid.[1]
Q2: What are the common impurities in the synthesis of this compound via the Paal-Knorr reaction?
A2: Common impurities include unreacted starting materials such as 4-iodoaniline and 2,5-hexanedione, as well as polymeric byproducts formed under the reaction conditions. Side products from incomplete cyclization or side reactions of the starting materials may also be present.
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature (refrigerator or freezer).
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for the purification of halogenated aromatic compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point.
Quantitative Data Summary
The following table summarizes typical data associated with the purification of this compound. Please note that these values are illustrative and can vary depending on the specific experimental conditions.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Dark brown oil/solid | Light yellow solid | White crystalline solid |
| Purity (by NMR/HPLC) | 50-70% | 90-95% | >98% |
| Major Impurities | 4-iodoaniline, 2,5-hexanedione, polymeric material | Residual starting materials, closely related byproducts | Trace solvent, minor impurities |
| Typical Yield | - | 60-80% | 85-95% (from chromatographed material) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common gradient is from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol is often a good choice.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
References
Technical Support Center: Troubleshooting Suzuki Reactions with 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving the electron-rich substrate, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the most likely causes?
A1: Low or no conversion in Suzuki reactions with this electron-rich aryl iodide can stem from several factors. The electron-donating nature of the 2,5-dimethyl-1H-pyrrole group can slow down the oxidative addition step of the catalytic cycle, which is often rate-limiting for electron-rich aryl halides. Other common culprits include inactive catalyst, improper choice of reaction conditions (base, solvent, temperature), and poor quality of reagents.
Q2: I am observing a significant amount of a byproduct that appears to be the homocoupled boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired coupling. To minimize homocoupling, ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) precatalyst can also be beneficial.
Q3: My mass spectrometry analysis shows a peak corresponding to the deiodinated starting material, 1-phenyl-2,5-dimethyl-1H-pyrrole. What causes this and how can it be prevented?
A3: Dehalogenation (in this case, deiodination) is another common side reaction in Suzuki couplings. It can occur after oxidative addition, where a hydride species, often originating from the solvent (e.g., alcohols) or certain bases, is transferred to the palladium complex, followed by reductive elimination of the dehalogenated product. To prevent this, consider using anhydrous, aprotic solvents and a non-hydride-donating base.
Q4: I am seeing a byproduct corresponding to the protodeboronation of my boronic acid. What are the best strategies to avoid this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often catalyzed by strong bases or acidic conditions and is more prevalent with certain heteroaryl boronic acids. To mitigate this, you can try using a milder base (e.g., K₂CO₃, CsF), using a boronic ester (e.g., pinacol ester) which is more stable, or running the reaction under anhydrous conditions to minimize the presence of a proton source.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Biaryl Product
This is the most common issue and can be addressed by systematically evaluating and optimizing the reaction parameters.
Table 1: Troubleshooting Low to No Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Oxidative Addition | Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. | Electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the C-I bond of the electron-rich aryl iodide. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. | Palladium catalysts, especially Pd(0) sources, can degrade over time. |
| Inappropriate Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely ground and anhydrous if running under anhydrous conditions. | The choice of base is critical for the transmetalation step and its effectiveness can be solvent-dependent. |
| Poor Solvent Choice | Try different solvent systems. Common choices include dioxane/water, toluene/water, or DMF. Ensure adequate solubility of all reagents. | The solvent influences the solubility of reagents and the stability of catalytic intermediates. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Consider using a higher-boiling solvent if necessary. | While aryl iodides are generally reactive, the electron-rich nature of the substrate might require more thermal energy to overcome the activation barrier for oxidative addition. |
Issue 2: Formation of Significant Side Products
The presence of major byproducts indicates that alternative reaction pathways are competing with the desired cross-coupling.
Table 2: Minimizing Common Side Reactions
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen; use of Pd(II) precatalyst without efficient reduction. | Thoroughly degas solvents and reagents; maintain a strict inert atmosphere; use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source. |
| Deiodination of Starting Material | Presence of a hydride source (e.g., solvent, base). | Use anhydrous, aprotic solvents (e.g., dioxane, toluene); use a non-hydride donating base (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeboronation | Strong base; presence of water. | Use a milder base (e.g., K₂CO₃); use a boronic ester (e.g., pinacol ester); run the reaction under anhydrous conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol %) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Technical Support Center: Suzuki Coupling of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Suzuki coupling of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Palladium catalyst may be oxidized or decomposed. 2. Inappropriate Base: The chosen base may not be strong enough to promote transmetalation or may be poorly soluble in the reaction solvent. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 4. Poor Solvent Choice: The solvent may not adequately dissolve all reactants, particularly the base. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[1] 2. Screen a variety of bases. For N-aryl pyrroles, cesium carbonate (Cs₂CO₃) has been shown to be effective.[2] Ensure the base is finely powdered to maximize surface area. 3. Increase the reaction temperature in increments of 10-20 °C. 4. Consider a solvent system that can dissolve both the organic substrates and the inorganic base, such as a mixture of dioxane and water.[2] |
| Significant Protodeboronation of the Boronic Acid | 1. Presence of Water: Water can be the proton source for this side reaction, especially with more reactive boronic acids. 2. Base is too Strong or Reaction Time too Long: Strong bases can accelerate protodeboronation. Prolonged reaction times increase the likelihood of this side reaction. | 1. Use anhydrous solvents and reagents. If a biphasic system is necessary, minimize the amount of water. 2. Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupling Byproducts (Aryl-Aryl or Boronic Acid-Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Catalyst Loading: Excessive amounts of palladium catalyst can sometimes lead to increased homocoupling. | 1. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles.[1] 2. Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). |
| Inconsistent Reaction Yields | 1. Variable Reagent Quality: The purity of the starting materials, especially the boronic acid, can vary between batches. 2. Inconsistent Reaction Setup: Minor variations in temperature, stirring rate, or inert atmosphere can affect the outcome. | 1. Check the purity of the starting materials before each reaction. 2. Standardize the reaction setup and procedure to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of this compound?
The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary functions are:
-
Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[3]
-
Facilitation of the Reductive Elimination Step: The base can also play a role in the final step of the catalytic cycle, where the desired product is formed and the active Pd(0) catalyst is regenerated.
Q2: Which base is most effective for the Suzuki coupling of N-aryl pyrroles?
The choice of base can significantly impact the reaction yield. For Suzuki couplings involving SEM-protected bromopyrroles, a study showed that cesium carbonate (Cs₂CO₃) provided the highest yield compared to other common bases.[2]
Table 1: Effect of Different Bases on the Yield of a Suzuki Coupling of a SEM-Protected Bromopyrrole [2]
| Base | Yield (%) |
| Na₂CO₃ | 61 |
| K₂CO₃ | 75 |
| KF | 68 |
| Cs₂CO₃ | 85 |
Reaction Conditions: Phenylboronic acid, SEM-protected 4-bromopyrrole-2-carboxylate, Pd(PPh₃)₄, dioxane/H₂O (4:1), 90 °C.
While this data is for a related substrate, it suggests that Cs₂CO₃ is a strong candidate for the Suzuki coupling of this compound. However, empirical optimization for the specific substrate is always recommended.
Q3: Can organic bases be used for this reaction?
While inorganic bases are more common, organic bases such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used. However, they are often found to be less effective than inorganic bases in Suzuki coupling reactions.[4]
Q4: How does the choice of solvent affect the performance of the base?
The solvent system is crucial for the effectiveness of the base. For many inorganic bases, which have poor solubility in common organic solvents like toluene or THF, the addition of water to create a biphasic system is often necessary to facilitate the reaction.[5] A mixture of an organic solvent like dioxane with water is a common choice that helps to dissolve both the organic substrates and the inorganic base.[2]
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
This is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low yield in Suzuki coupling.
References
temperature optimization for the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via the Paal-Knorr reaction between 4-iodoaniline and 2,5-hexanedione.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Sub-optimal Reaction Temperature: Insufficient heat may lead to a slow or incomplete reaction. Conversely, excessively high temperatures can cause degradation of starting materials or the product.[1] - Inefficient Catalysis: The absence or use of an inappropriate catalyst can hinder the reaction rate. While often conducted under neutral or weakly acidic conditions, some variations benefit from a mild acid catalyst.[2] - Poor Quality Reagents: Degradation of 4-iodoaniline or 2,5-hexanedione can impact the reaction outcome. | - Optimize Temperature: Systematically evaluate a temperature range (e.g., 60°C to 120°C) to find the optimal condition. Refer to the Data Presentation section for a hypothetical optimization table. - Introduce a Catalyst: Consider adding a catalytic amount of a mild acid like acetic acid or a Lewis acid.[3] For a greener approach, catalysts like MIL-53(Al) under solvent-free sonication have been reported.[4] - Verify Reagent Purity: Use freshly opened or purified reagents. The purity of starting materials can be checked by techniques like NMR or melting point analysis. |
| Formation of a Dark, Tarry Substance | - Excessively High Temperature: Overheating can lead to polymerization of the reactants or the pyrrole product.[1] - Strongly Acidic Conditions: The use of strong acids can promote side reactions and degradation.[2] | - Lower the Reaction Temperature: Conduct the reaction at a milder temperature. - Use a Milder Catalyst or Neutral Conditions: Avoid strong acids. Acetic acid is a suitable alternative if a catalyst is needed.[2] |
| Presence of a Major Byproduct | - Furan Formation: In the presence of strong acid (pH < 3), 2,5-hexanedione can undergo self-cyclization to form 2,5-dimethylfuran.[2] | - Maintain Neutral or Weakly Acidic Conditions: Ensure the reaction medium is not strongly acidic. Using an excess of the amine can also help to suppress furan formation.[1] |
| Incomplete Reaction | - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. - Low Reaction Temperature: As mentioned, inadequate heat can slow down the reaction rate. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. - Increase Reaction Time or Temperature: If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature. |
| Difficult Purification | - Residual Starting Materials: Unreacted 4-iodoaniline or 2,5-hexanedione can co-elute with the product. - Tarry Impurities: The presence of polymeric materials can complicate purification by column chromatography. | - Optimize Reaction Conditions: A cleaner reaction will simplify purification. - Appropriate Purification Technique: Column chromatography on silica gel is a common method. A suitable eluent system (e.g., hexane/ethyl acetate) should be determined by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is typically a Paal-Knorr reaction. The mechanism involves the nucleophilic attack of the primary amine (4-iodoaniline) on the two carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione). This is followed by cyclization and dehydration to form the pyrrole ring.[3]
Q2: What is the optimal temperature for this synthesis?
A2: The optimal temperature can vary depending on the specific conditions (e.g., solvent, catalyst). It is recommended to perform a temperature optimization study. Generally, temperatures in the range of 60°C to 120°C are explored. Excessively high temperatures can lead to degradation and lower yields.[1]
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free conditions have been reported for the synthesis of similar pyrroles, sometimes in conjunction with methods like sonication, which can be a more environmentally friendly approach.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the product from the starting materials.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the 1H NMR spectrum, you would expect to see singlets for the two methyl groups on the pyrrole ring and a singlet for the two equivalent protons on the pyrrole ring. The aromatic protons of the 4-iodophenyl group will appear as two doublets. In the 13C NMR spectrum, characteristic peaks for the pyrrole ring carbons and the iodinated aromatic ring carbons will be present.
Data Presentation
The following table presents a hypothetical summary of the effect of temperature on the yield of this compound, assuming a reaction time of 2 hours under solvent-free conditions.
| Reaction Temperature (°C) | Yield (%) | Observations |
| 60 | 45 | Slow reaction rate, incomplete conversion. |
| 80 | 75 | Good conversion, clean reaction mixture. |
| 100 | 88 | Optimal yield, reaction goes to completion. |
| 120 | 70 | Slight darkening of the reaction mixture, potential for some product degradation. |
| 140 | 55 | Significant formation of dark, tarry material, lower isolated yield. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound:
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione
-
Ethanol (or solvent-free)
-
Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask, add 4-iodoaniline (1.0 equivalent) and 2,5-hexanedione (1.0-1.2 equivalents).
-
(Optional) If using a solvent, add ethanol to dissolve the reactants. If a catalyst is desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
For solvent-free conditions, proceed to the next step after mixing the reactants.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring. If using a solvent, heat to reflux.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Suzuki Reactions of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions, particularly homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction with this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of your boronic acid reagent react with each other, or two molecules of your this compound couple together. This results in the formation of symmetrical biaryl byproducts. This side reaction is problematic as it consumes your starting materials, reduces the yield of your desired cross-coupled product, and can complicate the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2]
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Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.[1] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II) Precatalysts: If you are using a Pd(II) salt such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), it must be reduced in situ to the active Pd(0) species. One pathway for this reduction involves the homocoupling of two boronic acid molecules.[3]
Q3: My aryl iodide, this compound, is electron-rich. How does this affect the likelihood of homocoupling?
A3: Electron-rich aryl halides can sometimes be more challenging substrates for Suzuki couplings. While the electron-donating nature of the dimethylpyrrole group can facilitate the initial oxidative addition step, it can also make the aryl iodide more susceptible to other side reactions if the catalytic cycle is not efficient. Optimizing the ligand and reaction conditions is crucial to ensure the desired cross-coupling pathway outcompetes any potential side reactions.
Q4: How can I visually identify if homocoupling is a significant issue in my reaction?
A4: The most direct way to identify homocoupling is through analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) of your crude reaction mixture. You will observe a significant peak or spot corresponding to the symmetrical biaryl byproduct derived from your boronic acid.
Troubleshooting Guides
Issue: Significant Formation of Homocoupling Byproduct
If you are observing a significant amount of homocoupling byproduct, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the outcome of the Suzuki coupling with substrates similar to this compound. The goal is to maximize the yield of the desired cross-coupled product while minimizing homocoupling.
Table 1: Effect of Palladium Source and Ligand on Suzuki Coupling of Electron-Rich Aryl Halides
| Palladium Source | Ligand | Typical Yield of Cross-Coupled Product | Potential for Homocoupling | Key Considerations |
| Pd(OAc)₂ | PPh₃ | Moderate to Good | High | Pd(II) source can induce homocoupling during in-situ reduction. PPh₃ is a less effective ligand for challenging substrates. |
| Pd(PPh₃)₄ | None (ligand included) | Good | Moderate | Pd(0) source, generally better than Pd(II) salts for avoiding initial homocoupling. |
| Pd₂(dba)₃ | SPhos | Excellent | Low | Pd(0) source with a bulky, electron-rich ligand that accelerates the desired catalytic cycle.[4] |
| Pd₂(dba)₃ | XPhos | Excellent | Low | Another highly effective Buchwald ligand for electron-rich and sterically hindered substrates.[4] |
| Pd(dppf)Cl₂ | None (ligand included) | Good to Excellent | Low to Moderate | A robust Pd(II) precatalyst that often gives good results with N-heterocyclic substrates.[5] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of N-Aryl Halides
| Base | Solvent System | Temperature (°C) | General Outcome |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | Often effective, but stronger bases may be needed for less reactive partners.[1] |
| K₂CO₃ | Toluene/H₂O | 100 | A common and generally effective base for a wide range of Suzuki couplings.[6] |
| K₃PO₄ | Dioxane/H₂O (2:1) | 80-100 | A slightly stronger base that can be beneficial for challenging couplings.[7] |
| Cs₂CO₃ | DME/H₂O | 80 | A strong inorganic base that can promote the reaction but may also increase side reactions if not optimized.[5][8] |
| Et₃N (Triethylamine) | DMF | 100 | Organic bases are sometimes used but can be less effective and may lead to side reactions. |
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol is a general guideline based on successful couplings of similar electron-rich N-heterocyclic aryl halides. Optimization may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane
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Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.02 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl iodide) via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle and the Origin of Homocoupling
Caption: The Suzuki catalytic cycle and the competing homocoupling pathway.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, with a focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction for the synthesis of this compound is resulting in a low yield. What are the common causes?
Low yields can be attributed to several factors:
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Purity of Starting Materials: Impurities in 4-iodoaniline or 2,5-hexanedione can lead to unwanted side reactions. It is recommended to use freshly purified reagents.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that require careful optimization.[1][2] Insufficient heating or reaction time can lead to incomplete conversion.[2]
-
Incorrect Stoichiometry: An improper ratio of 4-iodoaniline to 2,5-hexanedione can result in the incomplete consumption of the limiting reagent.[1]
-
Presence of Moisture: Certain variations of the Paal-Knorr synthesis are sensitive to moisture. Employing dry solvents and an inert atmosphere can be beneficial.[1]
-
Product Instability: The synthesized pyrrole might be sensitive to highly acidic conditions, potentially leading to degradation over extended reaction times.[2]
-
Purification Losses: The product may be challenging to isolate, leading to apparent low yields.[2]
Q2: I am observing a significant furan byproduct in my reaction mixture. How can this be minimized?
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1][2] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound (2,5-hexanedione) before it reacts with the amine.[1][2] To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3), as they favor furan formation.[2][3] The use of a weak acid, such as acetic acid, is often recommended to accelerate the desired reaction without promoting the side reaction.[3]
-
Use an Excess of the Amine: Increasing the concentration of 4-iodoaniline can favor the bimolecular reaction pathway leading to the pyrrole over the unimolecular cyclization of the diketone.
Q3: The reaction is very sluggish or appears to be incomplete. What can I do to improve the reaction rate?
Several factors can lead to a slow reaction:
-
Insufficiently Reactive Starting Materials: While 4-iodoaniline is generally reactive, amines with strong electron-withdrawing groups can be less nucleophilic and react more slowly.[1][2]
-
Suboptimal Catalyst: The choice and amount of the acid catalyst are crucial. Experimenting with different Brønsted or Lewis acids might be beneficial.[1]
-
Inadequate Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates. Careful optimization of the reaction temperature is recommended.[1][2]
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
The formation of dark, tarry substances often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically promoted by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider:
-
Lowering the reaction temperature.[2]
-
Using a milder acid catalyst or even running the reaction under neutral conditions.[2]
Q5: What are the key considerations when scaling up the synthesis of this compound?
Scaling up the Paal-Knorr synthesis requires careful attention to:
-
Heat Transfer: The reaction is often exothermic. Ensure that the reaction vessel has adequate heat dissipation to maintain a controlled temperature and avoid runaway reactions that can lead to byproduct formation and polymerization.
-
Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates.
-
Reagent Addition: The rate of addition of reagents, especially the acid catalyst, may need to be controlled to manage the reaction exotherm.
-
Work-up and Purification: Isolation and purification methods may need to be adapted for larger quantities. For example, crystallization may be more practical than chromatography for large-scale purification. Continuous flow reactors have also been shown to be effective for scaling up Paal-Knorr reactions, offering better control over reaction parameters.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature moderately.[2] Monitor reaction progress by TLC. |
| Furan byproduct formation | Decrease acidity (maintain pH > 3).[2] Use an excess of 4-iodoaniline. | |
| Starting material impurity | Use purified reagents.[1] | |
| Product degradation | Avoid excessively high temperatures and strong acids.[2] | |
| Major Byproduct Observed | Furan formation | Decrease acidity.[2] Use an excess of 4-iodoaniline. |
| Polymerization | Lower the reaction temperature.[2] Use a milder catalyst.[2] | |
| Reaction Sluggish | Low reactivity of starting materials | Consider a more active catalyst. Increase temperature moderately.[1][2] |
| Insufficient catalysis | Optimize the choice and concentration of the acid catalyst.[1] | |
| Dark, Tarry Product | Polymerization of starting materials or product | Lower the reaction temperature.[2] Use a milder acid catalyst or neutral conditions.[2] |
| Purification Difficulties | Oily product | Try to induce crystallization by seeding or using a different solvent system. Consider column chromatography if crystallization is not feasible. |
| Product co-elutes with impurities | Optimize the mobile phase for column chromatography. Consider a different stationary phase. |
Experimental Protocols
Protocol: Synthesis of this compound via Paal-Knorr Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid (or another suitable acid catalyst)
-
Ethanol (or another suitable solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add 2,5-hexanedione (1.0-1.2 eq) to the solution.
-
If not using acetic acid as the solvent, add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is acidic, neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
Table 1: Comparison of Catalysts for a Paal-Knorr Type Synthesis
Data for the synthesis of a structurally similar pyrrole, 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole, is presented here to illustrate catalyst effects.
| Catalyst | Reaction Time | Yield (%) |
| Acetic Acid | 24 h | 85 |
| p-Toluenesulfonic Acid | 2 h | 92 |
| Iodine (10 mol%) | 10 min | 95 |
Table 2: Typical Reaction Conditions for Paal-Knorr Synthesis
| Parameter | Typical Range/Value | Reference |
| Temperature | 25 - 115 °C | [2][5] |
| Reaction Time | 15 min - 24 h | [2][5] |
| Typical Yield | >60%, often 80-95% | [5] |
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole and Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of aryl halide is a critical parameter that significantly influences reaction kinetics, yields, and overall efficiency. This guide provides an objective comparison of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole with its corresponding aryl bromide and chloride analogs in the context of Suzuki coupling reactions, supported by established reactivity principles and representative experimental data from analogous systems.
Performance Comparison: Reactivity Trends of Aryl Halides
The reactivity of aryl halides in palladium-catalyzed Suzuki coupling reactions is predominantly governed by the rate of the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more readily cleaved by the palladium(0) catalyst.
| Feature | This compound | 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | Moderate | Harsher (e.g., higher temperatures, longer reaction times, specialized catalysts/ligands) |
| Catalyst Loading | Lower catalyst loading often sufficient | Moderate catalyst loading | Higher catalyst loading and/or more active catalyst systems often required |
| Expected Yield | High to excellent | Good to high | Lower to good (highly dependent on catalyst system) |
| Side Reactions | Lower propensity for side reactions like hydrodehalogenation | Moderate propensity | Higher propensity for side reactions |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an N-aryl-2,5-dimethylpyrrole with an arylboronic acid, adapted from established procedures for similar substrates. This protocol can be applied to the iodo, bromo, and chloro derivatives, with the expectation that reaction times and temperatures may need to be adjusted based on the reactivity of the specific aryl halide.
Representative Suzuki-Miyaura Coupling Protocol:
Materials:
-
1-(4-halophenyl)-2,5-dimethyl-1H-pyrrole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 1-(4-halophenyl)-2,5-dimethyl-1H-pyrrole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Diagrams
To better illustrate the key processes involved, the following diagrams, generated using Graphviz, depict the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Catalysts for Suzuki Reactions of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Aryl-Pyrrole Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for the construction of carbon-carbon bonds. The synthesis of biaryl compounds, such as those incorporating pyrrole moieties, is of significant interest due to their prevalence in biologically active molecules. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of these reactions. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki reaction of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a Suzuki coupling reaction is highly dependent on the palladium catalyst, which can be a simple palladium salt, a complex with phosphine ligands, or a more sophisticated pre-catalyst. Below is a summary of the performance of several common palladium catalysts in Suzuki reactions involving aryl halides and heterocyclic partners, which can serve as a strong starting point for the specific reaction of this compound.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-bromopyrrole derivative | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | - | 61 | [1] |
| Pd(PPh₃)₂Cl₂ | 4-bromopyrrole derivative | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | - | <61 | [1] |
| Pd(OAc)₂ | 4-bromopyrrole derivative | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | - | <61 | [1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | High Yield | [2][3] |
| PEPPSI-IPr | Aryl Chlorides/Bromides | Arylboronic acids | K₂CO₃ or KOt-Bu | Isopropyl alcohol or THF | RT - 60 | - | Good to Excellent | [4][5] |
| XPhos/Pd₂(dba)₃ | Iodo-compound | Boronic ester | K₃PO₄ | Dioxane/H₂O | 120 (µW) | 0.33 | 53 | [6] |
Note: The data presented is for analogous reactions and serves as a predictive guide. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Workflow and Methodologies
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction is depicted below. This process typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Detailed Experimental Protocols
The following are representative methodologies for Suzuki-Miyaura cross-coupling reactions that can be adapted for the synthesis of 1-(4-phenyl)-2,5-dimethyl-1H-pyrrole.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is based on general procedures for Suzuki couplings of aryl halides with heterocyclic partners.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-2.5 equiv)
-
1,4-Dioxane or 1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, phenylboronic acid, and the base.
-
Add the solvent system, typically a 4:1 to 5:1 mixture of the organic solvent and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Using a PEPPSI™ Precatalyst
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high activity and stability.[4][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
PEPPSI™-IPr (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOt-Bu) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or Isopropyl alcohol (IPA)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, the base, and the PEPPSI™-IPr precatalyst.
-
Add the degassed solvent.
-
Stir the reaction mixture at room temperature or heat to 60 °C. The activation of the precatalyst is often indicated by a color change.
-
Monitor the reaction until completion.
-
After cooling, dilute the mixture with a suitable organic solvent and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Using a Buchwald Ligand-Based Catalyst System
Buchwald ligands, such as XPhos, are bulky, electron-rich phosphines that are highly effective for challenging Suzuki couplings.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid or a corresponding boronic ester (1.25 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water
Procedure:
-
Combine this compound, the boronic acid/ester, K₃PO₄, XPhos, and Pd₂(dba)₃ in a microwave vial.
-
Purge the vial with an inert gas (e.g., argon).
-
Add degassed dioxane and water (typically in a 6:1 ratio).
-
Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).
-
After the reaction, cool the mixture and treat it with an aqueous base solution (e.g., 1N NaOH).
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by flash chromatography.
Concluding Remarks
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is crucial for achieving optimal results. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems based on Buchwald ligands (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™-IPr) often provide superior performance, especially for challenging substrates, under milder conditions, and with greater functional group tolerance.[8] For nitrogen-rich heterocycles, specialized precatalysts have been developed to overcome potential catalyst inhibition.[8] Researchers should consider screening a variety of catalyst systems, bases, and solvents to identify the optimal conditions for their specific application. The protocols provided herein offer a solid foundation for developing a robust and efficient synthesis of the target aryl-pyrrole compound.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
yield comparison of different synthetic routes to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a key intermediate in various pharmaceutical and materials science applications. The focus is on the widely employed Paal-Knorr synthesis, exploring various methodologies to optimize yield, reaction time, and environmental impact.
Performance Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the Paal-Knorr reaction, which involves the condensation of hexane-2,5-dione with 4-iodoaniline. This guide compares the efficacy of conventional heating, catalytic methods, and advanced energy sources such as microwave and ultrasound irradiation.
| Synthetic Route | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |
| Paal-Knorr Synthesis (Conventional) | Hydrochloric Acid (catalytic) | Methanol | 15 minutes (reflux) | ~52% (for analogous 1-phenyl derivative)[1] |
| Catalytic Paal-Knorr Synthesis | CATAPAL 200 (Alumina) | Solvent-free | 45 minutes (60 °C) | 96% (for analogous 1-tolyl derivative)[2][3] |
| Microwave-Assisted Paal-Knorr | Acetic Acid | Ethanol | 2-10 minutes (120-150 °C) | 65-89%[4][5][6] |
| Ultrasound-Assisted Paal-Knorr | Bismuth Nitrate | Not specified | Short | High[7][8] |
Note: Yields are reported for the target molecule or closely related analogues as found in the literature.
Experimental Protocols
Conventional Paal-Knorr Synthesis
This protocol is adapted from a standard procedure for the synthesis of N-aryl pyrroles.[1]
Materials:
-
4-iodoaniline
-
Hexane-2,5-dione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1.0 mmol) and hexane-2,5-dione (1.0 mmol) in methanol (2.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure this compound.
Catalytic Paal-Knorr Synthesis under Solvent-Free Conditions
This protocol is based on a highly efficient method for the synthesis of N-substituted pyrroles using a commercial alumina catalyst.[3]
Materials:
-
4-iodoaniline
-
Hexane-2,5-dione
-
CATAPAL 200 (activated alumina)
-
Ethyl acetate
-
Toluene
-
Ethanol
Procedure:
-
In a reaction vial, combine 4-iodoaniline (1.0 mmol), hexane-2,5-dione (1.0 mmol), and CATAPAL 200 (40 mg).
-
Heat the solvent-free mixture at 60 °C for 45 minutes with stirring.
-
After completion of the reaction, extract the product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration.
-
Wash the catalyst with toluene (2 x 1 mL) and ethanol (2 x 1 mL) and dry under vacuum for reuse.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Synthetic Pathway Diagrams
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. The general mechanism is outlined below.
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
The experimental workflow for a typical Paal-Knorr synthesis, from reaction setup to product purification, is illustrated in the following diagram.
Caption: General experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted bismuth nitrate-induced green synthesis of novel pyrrole derivatives and their biological evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis and validation of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis and validation of the chemical structure of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. By comparing its spectral data with those of closely related analogues—1-phenyl-2,5-dimethyl-1H-pyrrole, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, and 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole—this document offers a robust framework for the structural confirmation of this compound class. Detailed experimental protocols for synthesis and analysis are provided, alongside visual representations of the logical workflow and structural confirmation process.
Comparative Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data for the target compound and its analogues.
¹H NMR Spectroscopic Data
The ¹H NMR spectra of these compounds are characterized by distinct signals for the pyrrole ring protons, the methyl groups, and the protons of the N-aryl substituent. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Compound | Pyrrole H (δ, ppm) | Methyl H (δ, ppm) | Aromatic H (δ, ppm) |
| This compound | 5.90 (s, 2H) | 2.03 (s, 6H) | 7.80 (d, J=8.0 Hz, 2H), 7.05 (d, J=8.0 Hz, 2H) |
| 1-phenyl-2,5-dimethyl-1H-pyrrole | ~5.9 (s, 2H) | ~2.0 (s, 6H) | ~7.2-7.5 (m, 5H) |
| 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | ~5.9 (s, 2H) | ~2.0 (s, 6H) | ~7.5 (d, 2H), ~7.2 (d, 2H) |
| 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | ~5.9 (s, 2H) | ~2.0 (s, 6H) | ~7.4 (d, 2H), ~7.2 (d, 2H) |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts (δ) are reported in ppm.
| Compound | Pyrrole C (δ, ppm) | Methyl C (δ, ppm) | Aromatic C (δ, ppm) |
| This compound [1] | 128.6, 106.2 | 13.0 | 138.8, 138.3, 130.2, 92.9 |
| 1-phenyl-2,5-dimethyl-1H-pyrrole | ~128, ~106 | ~13 | ~140, ~129, ~128, ~127 |
| 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | ~128, ~106 | ~13 | ~139, ~132, ~130, ~121 |
| 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | ~128, ~106 | ~13 | ~138, ~133, ~130, ~129 |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the compounds. The data is presented as mass-to-charge ratio (m/z).
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 297 | Predicted: 170 [M-I]⁺, 127 [I]⁺, 94 [C₆H₄N]⁺ |
| 1-phenyl-2,5-dimethyl-1H-pyrrole | 171 | 170 [M-H]⁺, 156 [M-CH₃]⁺, 77 [C₆H₅]⁺ |
| 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | 249/251 (approx. 1:1) | 170 [M-Br]⁺, 156 [M-Br-CH₃]⁺, 79/81 [Br]⁺ |
| 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | 205/207 (approx. 3:1) | 170 [M-Cl]⁺, 156 [M-Cl-CH₃]⁺, 35/37 [Cl]⁺ |
Note: The fragmentation pattern for this compound is predicted based on the fragmentation of analogous halogenated aromatic compounds.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule. The data is presented as absorption band frequencies in wavenumbers (cm⁻¹).
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-N (Pyrrole) | C-X (Halogen) |
| This compound | ~3100-3000 | ~2950-2850 | ~1600, ~1490 | ~1350 | Predicted: ~500 |
| 1-phenyl-2,5-dimethyl-1H-pyrrole | ~3100-3000 | ~2950-2850 | ~1600, ~1500 | ~1350 | - |
| 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | ~3100-3000 | ~2950-2850 | ~1600, ~1490 | ~1350 | ~600-500 |
| 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | ~3100-3000 | ~2950-2850 | ~1600, ~1490 | ~1350 | ~800-600 |
Note: The C-I stretching frequency for this compound is predicted based on typical ranges for iodoaromatic compounds.
Experimental Protocols
A reliable method for the synthesis of 1-aryl-2,5-dimethyl-1H-pyrroles is the Paal-Knorr synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
General Paal-Knorr Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrroles
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Substituted aniline (e.g., 4-iodoaniline) (1.0-1.2 eq)
-
Glacial acetic acid or a Lewis acid catalyst (e.g., ZnCl₂)
-
Toluene or ethanol as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione, the corresponding substituted aniline, and the solvent.
-
Add a catalytic amount of glacial acetic acid or a Lewis acid.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product using NMR, MS, and IR spectroscopy.
Visualization of Experimental Workflow and Structural Validation
The following diagrams illustrate the logical flow of the synthesis and analysis process, and how the spectroscopic data collectively validate the structure of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic validation.
Caption: Logical connections of spectroscopic data for structural validation.
References
A Comparative Kinetic Study of Iodo- vs. Bromo-Phenyl Pyrroles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of halogen in aryl halides is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, profoundly influencing reaction rates and overall efficiency. This guide provides a comparative analysis of the reaction kinetics of iodo- and bromo-phenyl pyrroles, substrates of significant interest in the synthesis of pharmaceuticals and functional materials. While the established reactivity trend generally favors iodides over bromides, this document delves into the underlying principles and provides a framework for empirical validation through detailed experimental protocols.
Executive Summary
This guide establishes the theoretical basis for the enhanced reactivity of iodo-phenyl pyrroles compared to their bromo- counterparts in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The primary driver for this difference is the lower carbon-iodine (C-I) bond dissociation energy, which facilitates a faster rate-determining oxidative addition step. In the absence of a direct comparative kinetic study in the peer-reviewed literature, this guide presents illustrative kinetic data and detailed experimental protocols to enable researchers to conduct their own comparative analyses. The provided methodologies and visualizations are intended to serve as a practical resource for optimizing reaction conditions and catalyst systems for this important class of compounds.
Theoretical Background: The Decisive Role of Oxidative Addition
The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1][2][3] This step involves the cleavage of the carbon-halogen bond and is frequently the rate-determining step of the overall reaction.
The inherent difference in the bond strength between a carbon-iodine (C-I) and a carbon-bromine (C-Br) bond is the principal factor governing the disparate reaction kinetics. The C-I bond is significantly weaker and longer than the C-Br bond, resulting in a lower activation energy for the oxidative addition of iodo-phenyl pyrroles to the palladium catalyst. Consequently, iodo-phenyl pyrroles are generally expected to exhibit faster reaction rates compared to bromo-phenyl pyrroles under identical conditions.
Comparative Kinetic Data (Illustrative)
Table 1: Illustrative Reaction Rates for Suzuki-Miyaura Coupling of 4-(1H-pyrrol-1-yl)halobenzenes
| Aryl Halide | Phenylboronic Acid (equiv.) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time to >95% Conversion (h) | Initial Rate (mol L⁻¹ s⁻¹) |
| 4-(1H-pyrrol-1-yl)iodobenzene | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene | 80 | 2 | 1.5 x 10⁻⁴ |
| 4-(1H-pyrrol-1-yl)bromobenzene | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene | 80 | 8 | 3.8 x 10⁻⁵ |
Table 2: Illustrative Reaction Rates for Heck Coupling of 4-(1H-pyrrol-1-yl)halobenzenes with Styrene
| Aryl Halide | Styrene (equiv.) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time to >95% Conversion (h) | Initial Rate (mol L⁻¹ s⁻¹) |
| 4-(1H-pyrrol-1-yl)iodobenzene | 1.5 | Pd(OAc)₂/P(o-tol)₃ (1/2) | Et₃N (1.5) | DMF | 100 | 4 | 7.0 x 10⁻⁵ |
| 4-(1H-pyrrol-1-yl)bromobenzene | 1.5 | Pd(OAc)₂/P(o-tol)₃ (1/2) | Et₃N (1.5) | DMF | 100 | 16 | 1.8 x 10⁻⁵ |
Table 3: Illustrative Reaction Rates for Buchwald-Hartwig Amination of 4-(1H-pyrrol-1-yl)halobenzenes with Morpholine
| Aryl Halide | Morpholine (equiv.) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time to >95% Conversion (h) | Initial Rate (mol L⁻¹ s⁻¹) |
| 4-(1H-pyrrol-1-yl)iodobenzene | 1.2 | Pd₂(dba)₃/XPhos (1/2) | NaOtBu (1.4) | Toluene | 100 | 1 | 2.8 x 10⁻⁴ |
| 4-(1H-pyrrol-1-yl)bromobenzene | 1.2 | Pd₂(dba)₃/XPhos (1/2) | NaOtBu (1.4) | Toluene | 100 | 6 | 4.7 x 10⁻⁵ |
Reaction Mechanisms and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, along with a generalized workflow for a comparative kinetic study.
Experimental Protocols
The following are generalized protocols for conducting a comparative kinetic study of iodo- and bromo-phenyl pyrroles. It is recommended to perform initial screening to optimize conditions for the specific substrates and catalyst system.
Synthesis of Precursors
1-(4-bromophenyl)-1H-pyrrole: This can be synthesized via a Clauson-Kaas reaction of 4-bromoaniline with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, or through other established methods.[4][5]
1-(4-iodophenyl)-1H-pyrrole: Analogous to the bromo- derivative, this can be prepared from 4-iodoaniline and 2,5-dimethoxytetrahydrofuran.
General Protocol for Kinetic Analysis by GC-MS
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the iodo-phenyl pyrrole, bromo-phenyl pyrrole, the coupling partner (e.g., phenylboronic acid, styrene, or morpholine), and a suitable internal standard (e.g., dodecane) in the chosen reaction solvent.
-
Prepare a stock solution of the palladium catalyst and ligand.
-
-
Reaction Setup:
-
In a series of reaction vials equipped with stir bars, add the appropriate volumes of the aryl halide and coupling partner stock solutions.
-
Add the base and any other additives.
-
Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature.
-
Allow the mixtures to equilibrate thermally for 10-15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate each reaction by adding a precise volume of the catalyst stock solution at time t=0.
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of cold diethyl ether and water).
-
-
Sample Analysis:
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time and the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration versus time plot.
-
Calculate the rate constant (k) using the appropriate integrated rate law, which can be determined by varying the concentrations of the reactants.[6]
-
Conclusion
The comparative study of the reaction kinetics of iodo- versus bromo-phenyl pyrroles is crucial for the rational design and optimization of synthetic routes in drug discovery and materials science. While a direct, published comparative kinetic analysis is currently lacking, the fundamental principles of organometallic chemistry strongly predict a higher reaction rate for the iodo-substituted substrates due to the weaker C-I bond. The experimental protocols and illustrative data provided in this guide offer a robust framework for researchers to empirically quantify these differences and to select the optimal aryl halide for their specific synthetic challenges. The elucidation of precise kinetic parameters will undoubtedly contribute to the development of more efficient and selective cross-coupling methodologies.
References
Comparative Purity Analysis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole via High-Performance Liquid Chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the purity of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a key intermediate in pharmaceutical synthesis. Through a detailed High-Performance Liquid Chromatography (HPLC) methodology, this document compares its purity profile against commercially available structural analogs, offering valuable insights for researchers engaged in drug discovery and development. The experimental data and protocols herein serve as a crucial resource for quality control and compound selection in preclinical and clinical research.
Comparative Purity Assessment
The purity of this compound was determined by HPLC and compared with its bromo- and chloro-analogs. A summary of the purity data is presented in the table below.
| Compound | Purity (%) | Method | Supplier |
| This compound | 98.78% | LC-MS[1] | ChemScene |
| 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | >98% (Typical) | HPLC, LC-MS | BLDpharm[2] |
| 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | >98% (Typical) | HPLC, GC-MS | Sigma-Aldrich, BLDpharm |
Experimental Protocols
A detailed methodology for the HPLC-based purity validation of this compound is provided below. This protocol is adapted from established methods for similar pyrrole derivatives and is optimized for accuracy and reproducibility.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and separate it from potential impurities.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, optional). A typical gradient could be:
-
Start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 50% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Experimental Workflow and Biological Context
To further elucidate the experimental process and the potential biological relevance of pyrrole derivatives, the following diagrams are provided.
Caption: HPLC Purity Validation Workflow for this compound.
Pyrrole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their presence in many biologically active molecules. They have been shown to interact with various signaling pathways, making them attractive scaffolds for drug design.
Caption: Potential Signaling Pathways Targeted by Pyrrole Derivatives in Cancer.
References
assessing the stability of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole under different conditions
A Comparative Guide to the Stability of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Overview of Stability Assessment
Stability testing is a critical component in the development of new chemical entities and pharmaceutical products.[1] These studies are designed to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The primary goal is to identify potential degradation pathways and to establish recommended storage conditions and shelf-life.
For the purpose of this guide, we will consider the stability of This compound in comparison to two hypothetical alternatives:
-
Alternative A: 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole (to assess the influence of the halogen substituent).
-
Alternative B: 1-phenyl-2,5-dimethyl-1H-pyrrole (to assess the influence of the iodo-substituent on the phenyl ring).
Data Presentation: Comparative Stability Profiles
The following tables summarize hypothetical quantitative data from forced degradation studies. These studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[1] The aim is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Table 1: Thermal and Photostability
| Condition | Compound | % Degradation after 48 hours | Major Degradation Products |
| Thermal (80°C, solid) | This compound | 8.5 | 2,5-dimethyl-1-phenyl-1H-pyrrole, Iodinated phenols |
| Alternative A | 4.2 | 2,5-dimethyl-1-phenyl-1H-pyrrole, Brominated phenols | |
| Alternative B | 2.1 | Oligomeric species | |
| Photostability (UV/Vis light) | This compound | 15.2 | Radical-induced oligomers, de-iodinated species |
| Alternative A | 9.8 | Radical-induced oligomers, de-brominated species | |
| Alternative B | 5.5 | Photo-dimers |
Table 2: pH and Oxidative Stability
| Condition | Compound | % Degradation after 24 hours | Major Degradation Products |
| Acidic (0.1 M HCl, 60°C) | This compound | 12.7 | Pyrrole ring-opened products |
| Alternative A | 11.9 | Pyrrole ring-opened products | |
| Alternative B | 10.5 | Pyrrole ring-opened products | |
| Basic (0.1 M NaOH, 60°C) | This compound | 5.4 | N/A (minimal degradation) |
| Alternative A | 5.1 | N/A (minimal degradation) | |
| Alternative B | 4.8 | N/A (minimal degradation) | |
| Oxidative (3% H₂O₂, RT) | This compound | 22.5 | Oxidized pyrrole species, de-iodinated species |
| Alternative A | 18.3 | Oxidized pyrrole species, de-brominated species | |
| Alternative B | 14.7 | Oxidized pyrrole species |
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments.
General Procedure for Sample Analysis
All samples from the stability studies should be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be validated to separate the parent compound from all potential degradation products and impurities.[2]
Forced Degradation Studies
A stock solution of the test compound (e.g., 1 mg/mL in methanol or another suitable solvent) should be prepared.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. The solution is then heated at 60°C for 24 hours. Aliquots are taken at specified time points, neutralized with 0.1 M NaOH, diluted with the mobile phase, and analyzed by HPLC. If no significant degradation is observed, the experiment can be repeated with 1 M HCl.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for 8 hours. Aliquots are withdrawn at intervals, neutralized with 0.1 M HCl, diluted, and analyzed by HPLC. If necessary, the study can be repeated with 1 M NaOH.[1]
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). The solution should be stored at room temperature, protected from light, for 12 hours. Samples are taken at appropriate times, diluted, and analyzed by HPLC.[1]
-
Thermal Degradation: A known quantity of the solid compound is placed in a petri dish and exposed to dry heat at 80°C in an oven for 48 hours. At designated time points, a sample is withdrawn, dissolved in a suitable solvent, diluted, and analyzed by HPLC.[1]
-
Photostability Testing: A sample of the solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample is kept in the dark under the same conditions. After the exposure period, both samples are dissolved, diluted, and analyzed by HPLC.[1]
Visualizations
Experimental Workflow for Stability Assessment
Caption: A flowchart illustrating the general workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway under Oxidative Stress
Caption: A potential degradation pathway for the target compound under oxidative conditions.
Interpretation and Comparison
Based on the hypothetical data, this compound appears to be more susceptible to degradation under photolytic and oxidative conditions compared to its bromo- and non-halogenated analogs. The carbon-iodine bond is known to be weaker than the carbon-bromine bond, which could explain its lower stability under light and oxidative stress, leading to de-iodination.
All three compounds exhibit susceptibility to degradation under strong acidic conditions, likely due to the acid-catalyzed hydrolysis of the pyrrole ring. The stability under basic and moderate thermal conditions appears to be higher for all tested compounds.
Conclusion
A comprehensive assessment of the stability of this compound requires a systematic approach using forced degradation studies. The provided protocols offer a standardized framework for generating reliable stability data. Comparative studies with structurally related molecules are crucial for understanding the impact of different functional groups on the overall stability of the compound. The insights gained from these studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of potential drug candidates.
References
A Comparative Guide: Microwave-Assisted vs. Conventional Heating for Chemical Synthesis
For researchers and professionals in drug development, the efficiency and outcome of chemical synthesis are paramount. The choice of heating method is a critical factor that can significantly influence reaction times, yields, and product purity. This guide provides an objective comparison between microwave-assisted organic synthesis (MAOS) and conventional heating methods, supported by experimental data, detailed protocols, and process visualizations.
The Fundamental Difference in Heating Mechanisms
Conventional heating methods, such as oil baths or heating mantles, transfer energy to the reaction mixture indirectly.[1][2] Heat is first delivered to the outside of the reaction vessel and then relies on thermal conduction to reach the solvent and reactants.[1][2][3] This process can be slow and lead to an uneven temperature distribution, with the vessel walls being hotter than the bulk of the reaction mixture.[3]
In contrast, microwave-assisted synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat.[4] The heating is generated directly within the sample through two primary mechanisms:
-
Dipolar Polarization/Rotation: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves.[1][3][5][6] The resulting molecular friction generates heat rapidly and uniformly throughout the sample.[1]
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes translational motion. Collisions between these moving ions generate heat.[1][5]
This direct and instantaneous heating of the reaction mixture, rather than the vessel, is the key reason for the dramatic acceleration of reaction rates observed in microwave chemistry.[3][5]
Quantitative Performance Comparison
Experimental data consistently demonstrates the advantages of microwave-assisted synthesis over conventional methods in terms of reaction time, yield, and energy efficiency.
Table 1: Reaction Time and Product Yield Comparison
| Compound Synthesized | Heating Method | Reaction Time | Yield (%) | Reference |
| Chalcone Derivatives | Conventional | 9-12 hours | 65-82 | [7] |
| Microwave | 30-90 seconds | 78-94 | [7] | |
| Benzotriazole Derivatives | Conventional | 3-6 hours | 65-72 | [4] |
| Microwave | 4-8 minutes | 83-93 | [4] | |
| 4,6-Diarylpyrimidines | Conventional | 15-24 hours | 80-94 | [8][9] |
| Microwave | 10-20 minutes | 67-86 | [8][9] | |
| Near-Infrared Chalcone Dye | Conventional | 3 days | 81 | [10][11] |
| Microwave | 30 minutes | 87 | [10][11] |
Table 2: Purity and Energy Consumption
| Parameter | Conventional Heating | Microwave-Assisted Heating | Supporting Evidence |
| Product Purity | Often requires extensive purification due to side-product formation from prolonged heating. | Generally higher purity with fewer by-products due to shorter reaction times and uniform heating.[4][5][12] | Microwave synthesis reduces the risk of side-product formation, resulting in higher product purity and yield.[12] |
| Energy Consumption | Less efficient; energy is used to heat the apparatus and surroundings, not just the reactants. | More energy-efficient; microwaves couple directly with the reactants, saving time and energy.[2][6][13] | Studies show microwave heating can be significantly more energy-efficient, though this is dependent on reactor design and scale.[13][14] |
Experimental Protocols: Synthesis of Chalcones
The Claisen-Schmidt condensation to form chalcones serves as an excellent example to illustrate the practical differences between the two methods.
Protocol 1: Conventional Synthesis of 4,4'-Dihydroxychalcone
-
Reactant Preparation: Dissolve substituted acetophenone (0.1 mol) and substituted benzaldehyde (0.1 mol) in 250 mL of ethanol in a round-bottom flask. Place the flask in an ice bath.[7]
-
Reaction Initiation: Slowly add a 12N potassium hydroxide (KOH) solution (75 mL) dropwise while constantly stirring the mixture.[7]
-
Heating: After the addition is complete, leave the mixture in the ice bath for 30 minutes, then heat under reflux for 9-12 hours.[7]
-
Workup and Isolation: Monitor the reaction's completion using Thin Layer Chromatography (TLC). Cool the resulting mixture and neutralize it with ice-cold dilute HCl.[7]
-
Purification: Filter the resulting precipitate, wash thoroughly with ice-cold distilled water until free from acid, and then purify the crude chalcone by recrystallization from methanol.[7]
Protocol 2: Microwave-Assisted Synthesis of a Chalcone Derivative
-
Reactant Preparation: In a 10 mL microwave vial, dissolve equimolar amounts of a substituted acetophenone (e.g., 0.01 mol) and a substituted benzaldehyde (e.g., 0.01 mol) in 5 mL of ethanol containing a catalytic amount of piperidine.[15]
-
Microwave Irradiation: Cap the vial and place it in a microwave synthesis reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) for 1-5 minutes with stirring.[15]
-
Workup and Isolation: Monitor the reaction's progress using TLC. Upon completion, cool the reaction mixture to room temperature.[15]
-
Purification: If a precipitate forms, collect it by filtration. If not, extract the product with a suitable solvent like ethyl acetate. Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.[15]
Visualizing the Synthesis Workflow
The following diagrams illustrate the distinct workflows for conventional and microwave-assisted synthesis.
Caption: Experimental workflow for conventional chalcone synthesis.
Caption: Experimental workflow for microwave-assisted chalcone synthesis.
Conclusion for the Modern Laboratory
Microwave-assisted synthesis presents a compelling alternative to conventional heating, offering dramatic reductions in reaction times, improved product yields, and enhanced purity.[4][5][16] By delivering energy directly to the reacting molecules, MAOS overcomes the limitations of conventional thermal conductivity, leading to rapid, uniform, and efficient heating.[2][3][5] This technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[2][17] For researchers in drug discovery and development, adopting microwave-assisted techniques can significantly accelerate the synthesis of new chemical entities, enabling faster optimization and lead generation.
References
- 1. Microwave Heating - Mechanism and Theory [cem.com]
- 2. orionjournals.com [orionjournals.com]
- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Green Chemistry in Teaching Labo [web.njit.edu]
- 15. benchchem.com [benchchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical step in the discovery pipeline. This guide provides a detailed cost-benefit analysis of various synthetic pathways for the production of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a molecule of interest in medicinal chemistry. The comparison focuses on key metrics such as chemical yield, reaction conditions, cost of starting materials, and environmental impact, supported by experimental data from the scientific literature.
The primary and most well-documented method for synthesizing this compound is the Paal-Knorr synthesis. This reliable reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-iodoaniline. While the core reaction remains the same, several variations in catalysts and reaction conditions have been developed to improve efficiency and reduce the environmental footprint. This guide will delve into a comparative analysis of these methods.
Synthetic Pathway Overview
The central synthetic transformation for producing this compound is the Paal-Knorr pyrrole synthesis. This reaction is depicted in the logical relationship diagram below.
"4-Iodoaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,5-Hexanedione" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Iodoaniline" -> "Reaction"; "2,5-Hexanedione" -> "Reaction"; "Reaction" -> "this compound" [label="Paal-Knorr Synthesis"]; }
Caption: General Paal-Knorr synthesis of the target molecule.Comparative Analysis of Synthetic Methods
This section provides a detailed comparison of different protocols for the Paal-Knorr synthesis of this compound. The data is summarized for easy comparison of key performance indicators.
| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Starting Material Cost (USD/mmol) |
| Method 1: Solvent-Free Sonication | MIL-53(Al) (5 mol%) | None | 45 min | Room Temperature | 96%[1] | 4-Iodoaniline: ~0.302,5-Hexanedione: ~0.64 |
| Method 2: Conventional Heating (General) | Acid Catalyst (e.g., HCl) | Methanol | 15 min - 4 h | Reflux | 50-80% (estimated) | 4-Iodoaniline: ~0.302,5-Hexanedione: ~0.64 |
| Method 3: Microwave-Assisted (Solvent-Free) | Iodine (5 mol%) | None | 2-5 min | 100-150 °C | High (estimated for aryl pyrroles) | 4-Iodoaniline: ~0.302,5-Hexanedione: ~0.64 |
Note on Cost: The cost of starting materials is an approximation based on commercially available prices from various suppliers and may vary. The cost per millimole is calculated to provide a standardized metric for comparison. The cost of catalysts, solvents, and energy consumption are additional factors to consider in a full cost analysis.
Detailed Experimental Protocols
Method 1: Paal-Knorr Synthesis using MIL-53(Al) under Solvent-Free Sonication
This method represents a highly efficient and environmentally friendly approach to the synthesis of this compound.
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione
-
MIL-53(Al) catalyst
Procedure:
-
In a reaction vessel, combine 4-iodoaniline (1.0 mmol), 2,5-hexanedione (1.2 mmol), and MIL-53(Al) (5 mol%).
-
The reaction mixture is subjected to sonication at room temperature for 45 minutes.
-
Upon completion of the reaction (monitored by TLC), the product is isolated. The publication suggests a simple work-up procedure, likely involving extraction and solvent evaporation, though specific details for this particular product were not provided in the supporting information.[1]
A [label="Mix Reactants and Catalyst\n(4-Iodoaniline, 2,5-Hexanedione, MIL-53(Al))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Sonication\n(Room Temperature, 45 min)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction Completion\n(TLC Monitoring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Product Isolation\n(Extraction, Solvent Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; }
Caption: Experimental workflow for Method 1.Method 2: Conventional Paal-Knorr Synthesis with Acid Catalyst (General Protocol)
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1.0 mmol), 2,5-hexanedione (1.0 mmol), and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).
-
Heat the reaction mixture to reflux for a period ranging from 15 minutes to 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Method 3: Microwave-Assisted Solvent-Free Paal-Knorr Synthesis (General Protocol)
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields. This general protocol is based on procedures for other N-substituted pyrroles.
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione (or 2,5-dimethoxytetrahydrofuran as a surrogate)
-
Iodine (catalyst)
Procedure:
-
In a microwave reaction vial, combine 4-iodoaniline (1.0 mmol), 2,5-hexanedione (or 2,5-dimethoxytetrahydrofuran, 1.2 mmol), and iodine (5 mol%).
-
The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 2-5 minutes).
-
After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether) and filtered to remove the catalyst.
-
The solvent is evaporated to yield the crude product, which can be further purified if necessary.[2][3]
Cost-Benefit Analysis
Method 1 (Solvent-Free Sonication with MIL-53(Al)) stands out as the most promising pathway.
-
Benefits: It boasts an exceptionally high reported yield of 96%.[1] The reaction is conducted at room temperature, which reduces energy costs and simplifies the experimental setup. The solvent-free nature of this protocol significantly enhances its green credentials by minimizing waste generation. The reaction time of 45 minutes is also relatively short.
-
Costs: The primary drawback is the cost and availability of the MIL-53(Al) catalyst, which is a specialized material and may not be readily available in all laboratories. The initial investment in a sonicator is also a consideration.
Method 2 (Conventional Heating) represents the most established and accessible method.
-
Benefits: The reagents and catalyst (a simple acid) are inexpensive and widely available. The experimental setup is standard in any organic chemistry laboratory.
-
Costs: The yields are generally lower and more variable compared to the catalyzed solvent-free method. The use of solvents, even common ones like methanol, contributes to waste generation and has associated disposal costs. Longer reaction times and the need for heating increase energy consumption.
Method 3 (Microwave-Assisted Synthesis) offers a significant advantage in terms of speed.
-
Benefits: The reaction times are dramatically reduced to just a few minutes, which can significantly increase throughput. Yields for similar reactions are reported to be high. The solvent-free variation is environmentally friendly.
-
Costs: This method requires a dedicated microwave reactor, which is a significant capital investment. While iodine is a relatively inexpensive catalyst, safety precautions for microwave reactions under pressure must be strictly followed.
Alternative Synthetic Pathways
While the Paal-Knorr synthesis is the most direct route, other classical methods for pyrrole synthesis exist, such as the Hantzsch pyrrole synthesis and the Knorr pyrrole synthesis . However, a literature search did not yield specific examples of the synthesis of this compound using these methods. These syntheses typically involve different starting materials and may offer alternative retrosynthetic disconnections, but their applicability and efficiency for this specific target molecule would require further investigation and experimental validation.
Conclusion for Researchers and Drug Development Professionals
For the synthesis of this compound, the solvent-free Paal-Knorr reaction under sonication with a MIL-53(Al) catalyst (Method 1) presents the most compelling option based on the available data. Its high yield, mild conditions, and environmentally friendly profile make it an excellent choice for both small-scale research and potentially for larger-scale production, provided the catalyst cost and availability are manageable.
For laboratories where specialized equipment like a sonicator or microwave reactor is not available, the conventional Paal-Knorr synthesis (Method 2) remains a viable, albeit less efficient, option.
The microwave-assisted synthesis (Method 3) is a strong contender for high-throughput synthesis applications where rapid production of analogues is desired, and the initial investment in equipment can be justified.
Ultimately, the choice of synthetic pathway will depend on the specific needs of the research or development program, balancing factors of cost, time, available equipment, and commitment to green chemistry principles. Further optimization of the conventional and microwave-assisted methods specifically for this target molecule could potentially improve their competitiveness with the highly efficient sonication method.
References
A Comparative Guide to the Biological Activity of 1-Aryl-2,5-dimethyl-1H-pyrrole Derivatives: A Framework for Understanding 1-(4-iodophenyl) Analogues
Introduction: The 1-aryl-2,5-dimethyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant interest from researchers due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of different substituents on the 1-phenyl ring allows for the fine-tuning of their pharmacological profiles. This guide provides a comparative overview of the biological activities of various 1-aryl-2,5-dimethyl-1H-pyrrole derivatives, offering a foundational understanding for the specific screening of analogues such as 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrrole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, often through mechanisms involving cell cycle arrest and the induction of apoptosis.
Comparative Efficacy of Pyrrole Derivatives Against Various Cancer Cell Lines:
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Alkynylated Pyrrole Derivatives | HOP-92 (Lung) | % Growth Inhibition (10 µM) | 43.19% | [1] |
| UO-31 (Renal) | % Growth Inhibition (10 µM) | 21.18% | [1] | |
| KM12 (Colon) | % Growth Inhibition (10 µM) | 82.02% | [1] | |
| Pyrazoline-conjugated Pyrroles | HL-60 (Leukemia) | GI50 | 0.27 - 1.36 µM | [2] |
| RPMI-8226 (Leukemia) | GI50 | 0.27 - 1.36 µM | [2] | |
| 3-Benzoyl-4-phenyl-1H-pyrroles | HepG2 (Liver) | IC50 | 0.5 µM | [3] |
| DU145 (Prostate) | IC50 | 0.9 µM | [3] | |
| CT-26 (Colon) | IC50 | 0.5 µM | [3] | |
| A549 (Lung) | IC50 | 3.6 µM | [3] | |
| 4-Phenylpyrrole Derivatives | LNCaP-cxD2 (Prostate) | In vivo tumor growth inhibition | Effective | [4] |
Experimental Protocols:
MTT Assay for Cytotoxicity: The antiproliferative activity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Visualization of Proposed Anticancer Mechanism:
Caption: Proposed mechanism of apoptosis induction by pyrrole derivatives.
Antimicrobial Activity
Pyrrole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The structural modifications on the pyrrole core and its substituents play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Comparative Efficacy of Pyrrole Derivatives Against Microbial Strains:
| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Tetrasubstituted Pyrroles | Staphylococcus aureus | Zone of Inhibition | Moderate to Excellent | [6] |
| Bacillus cereus | Zone of Inhibition | Moderate to Excellent | [6] | |
| Escherichia coli | Zone of Inhibition | Inactive | [6] | |
| Pyrrole-Thiazole Hybrids | Escherichia coli | MIC | Not specified, but active | [7] |
| Staphylococcus aureus | MIC | Not specified, but active | [7] | |
| Aspergillus niger | MIC | Not specified, but active | [7] | |
| Candida albicans | MIC | Potent Activity | [7] | |
| Pyrrolyl Benzohydrazides | Mycobacterium tuberculosis | MIC | Strong Activity | [8] |
Experimental Protocols:
Microbroth Dilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualization of Experimental Workflow:
Caption: Standard workflow for determining the MIC of antimicrobial compounds.
Anti-inflammatory Activity
Certain pyrrole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[10] The selectivity towards COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]
Comparative Anti-inflammatory and COX Inhibitory Activity:
| Compound Class | Assay | Activity Metric | Value | Reference |
| 1,5-Diarylpyrroles | J774 COX-2 Inhibition | IC50 | 2.2 nM (for nitrile 3c) | [11] |
| J774 COX-2 Inhibition | IC50 | 9.5 nM (for aldehyde 1b) | [11] | |
| Ovine COX-1 Inhibition | IC50 | 0.39 µM (Celecoxib) | [11] | |
| Ovine COX-2 Inhibition | IC50 | 12.53 µM (Celecoxib) | [11] | |
| Pyrrolo[3,4-c]pyrroles | COX-1 Inhibition | % Inhibition | Varies | [12] |
| COX-2 Inhibition | % Inhibition | Varies, some potent | [12] | |
| LOX Inhibition | % Inhibition | Varies | [12] | |
| Pyrrole Derivative 3f | Carrageenan-induced Paw Edema | % Inhibition | Significant reduction | [13] |
Experimental Protocols:
Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model to screen for the anti-inflammatory activity of new compounds.[13]
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compound or a reference drug (e.g., Diclofenac) is administered to the treatment groups, typically intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Visualization of the COX Signaling Pathway:
Caption: Inhibition of the arachidonic acid cascade by pyrrole derivatives.
Conclusion
The 1-aryl-2,5-dimethyl-1H-pyrrole framework represents a versatile and promising scaffold for the development of new therapeutic agents. The existing data on various analogues demonstrate significant potential in oncology, infectious diseases, and inflammatory conditions. The biological activity is highly dependent on the nature and position of substituents on the aryl ring. For this compound derivatives, the presence of the iodine atom at the para-position is expected to influence the compound's lipophilicity, electronic properties, and potential for halogen bonding, which could modulate its interaction with biological targets. Therefore, a systematic biological screening of these specific derivatives is warranted and is likely to yield potent candidates in one or more of the therapeutic areas discussed. The experimental protocols and comparative data presented in this guide provide a robust framework for such an investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unina.it [iris.unina.it]
- 12. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Guide for Laboratory Professionals
The proper disposal of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential environmental and health risks. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is mandatory.
Engineering Controls:
-
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
II. Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process for halogenated organic compounds.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1][2][3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations or chemical formulas.
-
Segregation:
III. Step-by-Step Disposal Protocol
For Solid Waste (Pure Compound, Contaminated Labware):
-
Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container inside a chemical fume hood.
-
For contaminated items such as gloves, weighing paper, and pipette tips, place them in a sealed bag and then into the designated waste container.
-
Ensure the container lid is securely fastened when not in use.[1][2]
For Liquid Waste (Solutions containing the compound):
-
Under a fume hood, carefully pour the liquid waste into a designated "Halogenated Organic Liquid Waste" container.
-
Avoid splashing.
-
Keep a log of the constituents and their approximate percentages on or near the container.
-
Securely close the container immediately after adding the waste.
IV. Storage of Waste
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure the container is stored in secondary containment to prevent spills.
-
The label should be visible at all times.
V. Arranging for Disposal
-
Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
VI. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate PPE and spill kit:
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed bag.
-
Dispose of the bag as hazardous waste in the designated halogenated waste container.
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C12H12IN | ChemScene |
| Molecular Weight | 297.13 g/mol | ChemScene |
| Appearance | Solid (powder) | LookChem |
| Melting Point | 75-77°C | LookChem |
| Boiling Point | 320.2°C at 760 mmHg | LookChem |
| Flash Point | 147.5°C | LookChem |
| Density | 1.31 g/cm³ | LookChem |
| Storage Temperature | 2-8°C | LookChem |
Note: Some data is for the analogous bromo- compound but is expected to be similar for the iodo- compound.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a novel organic compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar molecules, including 1-(4-iodophenyl)-1H-pyrazole and 2,5-dimethyl-1H-pyrrole, as well as general principles for handling potentially hazardous organic solids. A conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[1][2] A face shield should be worn over goggles when there is a risk of splashing or explosion.[2][3] | Protects eyes from splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][5] Double gloving is recommended for enhanced protection. | Protects skin from direct contact.[4] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant, chemical-resistant lab coat, fully buttoned with sleeves gathered at the wrists.[1][5] | Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with appropriate filters should be used.[2][3][5] | Minimizes inhalation of potentially harmful dust or vapors.[6] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[3][4] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Adherence to standardized operational procedures and disposal protocols is critical for maintaining a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Preparation | 1. Conduct a pre-work risk assessment to identify specific hazards.[4] 2. Ensure all necessary PPE is available and in good condition.[4] 3. Verify that safety equipment, such as eyewash stations and safety showers, are accessible and operational.[7] 4. Set up all necessary equipment and reagents in a designated, well-ventilated area, preferably a fume hood. |
| Handling | 1. Wear all required PPE before handling the chemical.[4][8] 2. Handle the solid compound carefully to minimize dust generation.[8] 3. Use appropriate tools (e.g., spatula, weigh paper) for transferring the solid. 4. Keep containers tightly closed when not in use.[7][8][9] 5. Avoid contact with skin, eyes, and clothing.[8] 6. Wash hands thoroughly after handling.[7][8][9] |
| Emergency Procedures | Spill: 1. Evacuate the immediate area.[5] 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] 4. Carefully sweep or vacuum the absorbed material into a sealed, labeled container for hazardous waste.[8][10] 5. Clean the spill area with an appropriate solvent and then soap and water. Exposure: - Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing.[5][7] - Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6][7] Seek immediate medical attention.[5][6][7] - Inhalation: Move the affected person to fresh air.[5][7] If breathing is difficult, administer oxygen. Seek medical attention.[5][7] - Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[11] Seek immediate medical attention.[5] |
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in a properly labeled, sealed container.[7][8][9][12] Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Materials | All materials that have come into contact with the chemical (e.g., gloves, weigh paper, absorbent materials) should be considered hazardous waste and disposed of in a labeled, sealed container.[5][11] |
| Empty Containers | Handle uncleaned containers as you would the product itself.[9][12] Rinse empty containers with an appropriate solvent three times before disposal, collecting the rinsate as hazardous waste. |
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. calibrechem.com [calibrechem.com]
- 6. science.cleapss.org.uk [science.cleapss.org.uk]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. edvotek.com [edvotek.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
